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  • Product: Pyridine-3-sulfonimidamide
  • CAS: 2445794-57-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Pyridine-3-sulfonamide: A Comprehensive Technical Guide

Executive Summary Pyridine-3-sulfonamide (CAS 2922-45-4) is a critical pharmacophore and synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (such as the loop diuretic torasemid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine-3-sulfonamide (CAS 2922-45-4) is a critical pharmacophore and synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (such as the loop diuretic torasemide) and agrochemicals (such as sulfonylurea herbicides)[1]. Understanding its physicochemical properties—specifically its ionization behavior, lipophilicity, and solubility—is paramount for rational drug design and formulation development. This whitepaper synthesizes the core physicochemical attributes of Pyridine-3-sulfonamide and provides robust, self-validating experimental protocols for their characterization.

Core Quantitative Properties

The fundamental properties of Pyridine-3-sulfonamide dictate its behavior in biological and synthetic systems. The following table summarizes its key physicochemical metrics:

PropertyValueMethod / Source
IUPAC Name pyridine-3-sulfonamideComputed by Lexichem TK[2]
Molecular Formula C5H6N2O2SPubChem[2]
Molecular Weight 158.18 g/mol Computed by PubChem 2.2[2],
XLogP3 -0.6Computed by XLogP3 3.0[2]
Topological Polar Surface Area (TPSA) 81.4 ŲComputed by Cactvs 3.4.8.18[2]
Physical Form SolidSigma-Aldrich

Structural and Electronic Causality

The behavior of Pyridine-3-sulfonamide is governed by the electronic interplay between the pyridine ring and the sulfonamide group. The sulfonamide moiety (-SO₂NH₂) is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects.

  • Impact on the Pyridine Ring: The withdrawal of electron density reduces the availability of the lone pair on the pyridine nitrogen. This significantly lowers its basicity compared to an unsubstituted pyridine ring (which typically has a pKa of ~5.2).

  • Impact on the Sulfonamide Group: The aromatic pyridine ring stabilizes the conjugate base formed upon deprotonation of the sulfonamide nitrogen, enhancing its acidic character.

Ionization Profile (pKa) and pH-Dependent Solubility

Pyridine-3-sulfonamide is an amphoteric molecule possessing two distinct ionizable centers:

  • Basic Center (Pyridine Nitrogen): Protonates under highly acidic conditions.

  • Acidic Center (Sulfonamide Nitrogen): Deprotonates under basic conditions.

Because of these two centers, the molecule's solubility is highly pH-dependent. At physiological pH (7.4), the molecule predominantly exists in its neutral, un-ionized state, which typically represents the nadir of its solubility profile. As the pH shifts to extremes (either acidic or basic), ionization occurs, drastically increasing aqueous solubility due to ion-dipole interactions with water. This pH-dependent solubility phenomenon is a hallmark of sulfonamide-containing compounds and is a critical factor in mitigating risks like renal precipitation during in vivo studies[3].

Ionization Cation Cationic State (Protonated Pyridine N) pH < 3 Neutral Neutral / Un-ionized pH 4 - 8 Cation->Neutral Increasing pH (Deprotonation of Pyridine) Anion Anionic State (Deprotonated Sulfonamide) pH > 9.5 Neutral->Anion Increasing pH (Deprotonation of Sulfonamide)

Figure 1: pH-dependent ionization states of Pyridine-3-sulfonamide.

Lipophilicity and Permeability

With an XLogP3 of -0.6[2], Pyridine-3-sulfonamide is highly hydrophilic. This low partition coefficient is driven by the strong hydrogen-bonding capacity of both the sulfonamide group (acting as both a hydrogen bond donor and acceptor) and the pyridine nitrogen (acting as a hydrogen bond acceptor). Consequently, its passive membrane permeability is expected to be relatively low. In drug development workflows, this hydrophilicity must be accounted for when designing derivatives intended to cross lipid bilayers to reach intracellular targets.

Experimental Methodologies

To ensure scientific integrity, the determination of these physicochemical properties must rely on self-validating protocols. Below are the standard operating procedures for characterizing Pyridine-3-sulfonamide.

Potentiometric Determination of pKa

Causality & Validation: Potentiometry measures the change in pH as a function of added titrant. A self-validating system requires standardizing the electrode and titrant against a primary standard to eliminate systematic errors before analyzing the unknown.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Validate the system by titrating a known primary standard (e.g., Potassium Hydrogen Phthalate).

  • Sample Preparation: Dissolve 2-3 mg of Pyridine-3-sulfonamide in 50 mL of 0.15 M KCl. The KCl is critical to maintain a constant ionic strength, ensuring activity coefficients remain stable throughout the titration.

  • Titration: Under a nitrogen atmosphere (to prevent CO₂ absorption from the air, which forms carbonic acid and skews results), titrate the solution with standardized 0.1 M NaOH or 0.1 M HCl using an automated titrator.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify equivalence points. The pKa values correspond to the half-equivalence points.

Shake-Flask Method for LogD Determination

Causality & Validation: The shake-flask method relies on thermodynamic equilibration between an aqueous and an organic phase. To validate the assay, a mass balance calculation is mandatory. If the sum of the compound quantified in both phases does not equal the initial input, it indicates precipitation, degradation, or adsorption to the glassware.

LogD_Workflow Prep 1. Buffer Preparation (pH 7.4, 0.1M PO4) Sat 2. Mutual Saturation (Octanol & Buffer) Prep->Sat Dissolve 3. Solubilize Pyridine-3-sulfonamide (Known Concentration) Sat->Dissolve Shake 4. Shake-Flask Equilibration (24h at 25°C) Dissolve->Shake Phase 5. Phase Separation (Centrifugation) Shake->Phase Quant 6. HPLC-UV Quantification (Aqueous & Organic Phases) Phase->Quant Calc 7. LogD Calculation & Mass Balance Validation Quant->Calc

Figure 2: Self-validating shake-flask experimental workflow for LogD determination.

Step-by-Step Protocol:

  • Mutual Saturation: Stir 1-octanol and pH 7.4 phosphate buffer together for 24 hours to ensure mutual saturation of the phases.

  • Preparation: Dissolve Pyridine-3-sulfonamide in the saturated aqueous buffer to a known concentration (e.g., 100 µg/mL).

  • Equilibration: Add equal volumes of the spiked buffer and saturated octanol to a glass vial. Shake mechanically at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete phase separation without the formation of micro-emulsions.

  • Quantification: Analyze both the aqueous and octanol phases using HPLC-UV.

  • Validation: Calculate the mass balance: (Amount in Octanol + Amount in Aqueous) / Initial Amount. The recovery must be ≥ 95% to accept the data.

  • Calculation: Calculate LogD₇.₄ = Log₁₀(Concentration in Octanol / Concentration in Aqueous).

References

  • PubChem - Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 National Center for Biotechnology Information (NIH). URL:[Link]

  • Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3- ACS Publications - American Chemical Society. URL:[Link]

  • Torasemide | C16H20N4O3S | CID 41781 National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Exploratory

The Structure-Activity Relationship (SAR) of Pyyridine-3-Sulfonamides: An In-depth Technical Guide

Introduction: The Versatile Pyridine-3-Sulfonamide Scaffold The pyridine-3-sulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Pyridine-3-Sulfonamide Scaffold

The pyridine-3-sulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this unique molecular framework, offering insights for researchers, scientists, and drug development professionals. The inherent electronic properties of the pyridine ring, coupled with the critical hydrogen bonding capabilities of the sulfonamide group, create a pharmacophore that can be finely tuned to achieve high potency and selectivity against various enzymes and receptors. This adaptability has led to the development of pyridine-3-sulfonamide derivatives as potent inhibitors of carbonic anhydrases, kinases, cyclooxygenases, and as effective antimicrobial and anticancer agents. This guide will dissect the nuanced SAR for each of these target classes, providing a comprehensive overview of the key structural modifications that govern biological activity.

I. Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors: A Dominant Application

The most extensively studied application of pyridine-3-sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] The sulfonamide moiety is a key zinc-binding group, and modifications to the pyridine ring, particularly at the 4-position, have a profound impact on inhibitory potency and isoform selectivity.[3][4]

Core SAR Principles:

The fundamental interaction involves the deprotonated sulfonamide nitrogen coordinating with the zinc ion in the active site of the CA enzyme. The SAR of these inhibitors is primarily dictated by the substituents on the pyridine ring, which can be tailored to exploit differences in the active site cavities of the various CA isoforms (e.g., hCA I, II, IX, and XII).

Key Substitutions and Their Effects:
  • 4-Position Substitutions: This is the most critical position for modulating activity and selectivity.

    • Heterocyclic Substituents: The introduction of heterocyclic rings, such as pyrazoles, at the 4-position has proven to be a highly effective strategy for achieving potent and selective inhibition of tumor-associated isoforms like hCA IX and XII.[4] For instance, 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives have shown excellent hCA IX inhibitory efficacy, with Ki values in the nanomolar range, comparable or even superior to clinically used sulfonamides.[4]

    • Piperazine Moieties: The incorporation of a piperazine ring at the 4-position can lead to broad-spectrum growth inhibition in various cancer cell lines.[5]

    • Click-Tailing Approach: The use of "click" chemistry to introduce 1,2,3-triazole-containing "tails" at the 4-position has emerged as a powerful strategy for developing selective hCA inhibitors.[1][3] This approach allows for the exploration of a wide range of substituents on the triazole ring, enabling fine-tuning of interactions within the hydrophilic or lipophilic halves of the CA active site.[3]

Data Summary: Inhibition of Carbonic Anhydrase Isoforms
Compound/ModificationTarget IsoformInhibition Constant (Kᵢ)Key SAR InsightReference
4-(1H-pyrazol-1-yl) derivativeshCA IX19.5-48.6 nMPyrazole at C4 enhances potency against tumor-associated isoforms.[4]
4-Azido-3-pyridinesulfonamide derivative with a phenyl "tail" via click chemistryhCA IX137.5 nM"Click-tailing" allows for selective interactions.[3]
4-Azido-3-pyridinesulfonamide derivative with a hexyl "tail" via click chemistryhCA II271 nMLipophilic tails can enhance activity against cytosolic isoforms.[3]
4-Azido-3-pyridinesulfonamide derivative with a 3-methylbutan-1-yl "tail" via click chemistryhCA XII91 nMTail structure influences selectivity between transmembrane isoforms.[3]
Molecular Interactions and Binding Modes

Molecular docking studies have been instrumental in elucidating the binding modes of pyridine-3-sulfonamide inhibitors within the CA active site. These studies consistently show the sulfonamide group coordinating to the catalytic zinc ion. The substituents at the 4-position of the pyridine ring extend into the active site cavity, where they can form additional hydrogen bonds and van der Waals interactions with specific amino acid residues, thereby conferring isoform selectivity.[3][6]

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor Pyridine-3-sulfonamide Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 Coordination His119 His119 Zn->His119 Coordination Thr199 Thr199 Glu106 Glu106 Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordination Pyridine Pyridine Ring Sulfonamide->Pyridine Attached to C3 Substituent_R R-group at C4 Pyridine->Substituent_R Attached to C4 Substituent_R->Thr199 H-bond / vdW Substituent_R->Glu106 Interaction PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stress Stress Stimuli JNK JNK Stress->JNK AP1 AP-1 JNK->AP1 Inflammation Inflammation & Apoptosis AP1->Inflammation Inhibitor_PI3K Pyridine-3-sulfonamide (PI3K/mTORi) Inhibitor_PI3K->PI3K Inhibits Inhibitor_PI3K->mTORC1 Inhibits Inhibitor_JNK Pyridine-3-sulfonamide (JNKi) Inhibitor_JNK->JNK Inhibits

Inhibition of PI3K/mTOR and JNK signaling pathways by pyridine-3-sulfonamides.

III. Cyclooxygenase (COX) Inhibition: Anti-inflammatory Potential

Pyridine-based sulfonamides have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key target for anti-inflammatory drugs.

  • SAR Highlights:

    • The sulfonamide or a related sulfonyl group is often designed to fit into the secondary pocket of the COX-2 active site.

    • The pyridine ring can be part of a larger heterocyclic system, such as an imidazo[1,2-a]pyridine, which serves as the core scaffold.

    • Substituents on the pyridine and the phenyl ring of the sulfonamide can be varied to optimize potency and selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects.

IV. Antimicrobial and Antiviral Applications

The pyridine-3-sulfonamide scaffold has demonstrated promising activity against a range of microbial pathogens.

  • Antibacterial Activity:

    • Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. [7] * The mechanism often involves the inhibition of essential bacterial enzymes, such as dihydropteroate synthase, similar to classical sulfa drugs. [7]* Antifungal Activity:

    • Certain pyridine-3-sulfonamide derivatives have exhibited activity against Candida species. [8]* Antiviral Activity:

    • Some compounds have shown potential in inhibiting viral replication.

V. Anticancer Activity: Beyond Kinase and CA Inhibition

Beyond their roles as specific enzyme inhibitors, pyridine-3-sulfonamides have demonstrated broader anticancer activities through various mechanisms.

  • Cytotoxicity against Cancer Cell Lines:

    • Derivatives have shown potent cytotoxicity against a range of cancer cell lines, including leukemia, colon cancer, melanoma, lung carcinoma, and breast adenocarcinoma. [1][9][10] * The antiproliferative activity is often influenced by the nature of the substituents on the pyridine and sulfonamide moieties. [1][10]

Data Summary: Anticancer Activity
Compound/ModificationCell LineGI₅₀ / IC₅₀Key SAR InsightReference
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamideLeukemia, Colon, Melanoma13.6-14.9 µMThe diarylsulfonylurea scaffold shows good anticancer potential.[9]
Pyridine carbothioamide with a sulfonamide pharmacophore (Compound 3)MCF-7, PC-3, HepG21.2-4.9 µMFunctionalizing with a sulfonamide enhances cytotoxicity.[1]
Pyridone-based analoguesA549, MCF-78-15 nMPyridone scaffold can lead to highly potent compounds.[10]

VI. Experimental Protocols

General Synthesis of 4-Substituted Pyridine-3-Sulfonamides:

A common synthetic route involves the nucleophilic aromatic substitution of a leaving group (e.g., chlorine) at the 4-position of a pyridine-3-sulfonamide precursor. [9]

Start 4-Chloropyridine- 3-sulfonamide Product 4-Substituted Pyridine- 3-sulfonamide Start->Product Nucleophilic Aromatic Substitution Nucleophile Nucleophile (e.g., amine, thiol) Nucleophile->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., MeCN, MeOH) Solvent->Product

General synthetic scheme for 4-substituted pyridine-3-sulfonamides.

Step-by-Step Protocol:

  • Dissolution: Dissolve the 4-chloropyridine-3-sulfonamide precursor in a suitable solvent (e.g., acetonitrile, methanol).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or heterocyclic compound).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate, triethylamine) to neutralize the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with heating for a specified period.

  • Work-up: After the reaction is complete, the product is isolated by filtration, extraction, and/or chromatography.

In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric Method):

This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate to the colored product 4-nitrophenolate, which can be monitored spectrophotometrically.

Materials:

  • Purified CA isoenzyme

  • 4-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the CA enzyme and the test compound dilutions. Incubate for a short period at room temperature.

  • Initiation of Reaction: Add the 4-nitrophenyl acetate substrate to each well to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals to determine the initial rate of the reaction.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyridine-3-sulfonamide scaffold has proven to be a highly fruitful starting point for the design of potent and selective inhibitors for a variety of important biological targets. The extensive research into their SAR, particularly as carbonic anhydrase inhibitors, has provided a solid foundation for further development. The "click-tailing" approach, for example, offers a modular and efficient way to explore a vast chemical space and fine-tune inhibitor properties.

Future research in this area will likely focus on:

  • Expanding the Target Space: Exploring the potential of pyridine-3-sulfonamides against other emerging drug targets.

  • Improving Selectivity: Designing next-generation inhibitors with even greater isoform or kinase selectivity to minimize off-target effects.

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Multi-target Drug Design: Leveraging the inherent promiscuity of the scaffold to design single molecules that can modulate multiple targets involved in a disease pathway.

The continued exploration of the structure-activity relationships of pyridine-3-sulfonamides holds great promise for the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

  • Szafrański, K., & Sławiński, J. (2015). Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. Molecules, 20(7), 12536-12553.
  • Szafrański, K., & Sławiński, J. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 20(7), 12536-12553.
  • Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817.
  • Zhang, C., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(4), 323-328.
  • Khan, I., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Scientific Reports, 13(1), 1-17.
  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710.
  • Connell, M. A., et al. (2016). Summary of SAR for benzenesulfonamide and pyridine and preferred analogues 26 and 27.
  • Comeau, A. B., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(14), 4237-4241.
  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org.
  • El-Sayed, N. N. E., et al. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research, 3(11), 1085-1095.
  • Innocenti, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316.
  • Husain, A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2015, 1-8.
  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
  • Carradori, S., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Molecules, 28(12), 4694.
  • BenchChem. (2025). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
  • Ghorab, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules, 27(18), 6069.
  • Bar-Dagan, M., & Fischer, B. (2018). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 62(1), 19-46.
  • Patel, R. B., et al. (2017). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 2(5), 1-6.
  • Foroumadi, A., et al. (2012). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 11(3), 821-829.
  • Slawinski, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710.
  • Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
  • Sahu, S., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(7-S), 215-223.
  • Leblanc, Y., et al. (2000). A Practical Synthesis of a COX-2-Specific Inhibitor. The Journal of Organic Chemistry, 65(20), 6548-6554.
  • Szymański, P., et al. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Current Pharmaceutical Design, 24(31), 3698-3708.
  • Champati Rai, S., et al. (2011). JNK Inhibitors | Pyridine Carboxamide | QSAR | Regression Analysis. Indian Journal of Pharmaceutical Sciences, 73(2), 166-172.
  • Champati Rai, S., et al. (2011). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors.
  • Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 59-73.

Sources

Foundational

Spectroscopic Elucidation of Pyridine-3-Sulfonamide: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context Pyridine-3-sulfonamide ( C5​H6​N2​O2​S ) is a highly versatile pharmacophore embedded in the architecture of numerous modern therapeutics. Its dual functionality—combining the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Pyridine-3-sulfonamide ( C5​H6​N2​O2​S ) is a highly versatile pharmacophore embedded in the architecture of numerous modern therapeutics. Its dual functionality—combining the electron-deficient, hydrogen-bond-accepting pyridine ring with the hydrogen-bond-donating sulfonamide moiety—makes it a privileged scaffold in medicinal chemistry. Derivatives of this compound are extensively utilized as selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and XII[1][2], as well as phosphatidylinositol 3-kinase (PI3K) and PI4K inhibitors[3].

For drug development professionals and analytical chemists, the rigorous structural validation of pyridine-3-sulfonamide and its functionalized derivatives is a critical quality attribute. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of pyridine-3-sulfonamide using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Physicochemical & Molecular Profile

Before initiating spectroscopic analysis, understanding the baseline physicochemical properties of the molecule is essential for optimizing sample preparation and predicting ionization behavior[4][5].

PropertyValueAnalytical Relevance
Molecular Formula C5​H6​N2​O2​S Determines exact mass for MS.
Molecular Weight 158.18 g/mol Defines nominal mass targeting.
Monoisotopic Mass 158.015 DaUsed for High-Resolution Mass Spectrometry (HRMS)[5].
LogP (XLogP3) -0.6Indicates high polarity; dictates the use of polar solvents (e.g., DMSO- d6​ , MeOH)[4].
Topological Polar Surface Area 81.4 ŲHigh TPSA confirms strong hydrogen-bonding potential, influencing chromatographic retention[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive atomic-level map of pyridine-3-sulfonamide. The electronic environment of the molecule is heavily influenced by the synergistic electron-withdrawing effects of the pyridine nitrogen and the sulfonyl group.

1H NMR Analysis & Causality

The 1H NMR spectrum of pyridine-3-sulfonamide is characterized by extreme deshielding of specific aromatic protons.

  • H-2 Proton (Singlet, 8.71–9.26 ppm): This proton is situated directly between the electronegative pyridine nitrogen and the electron-withdrawing sulfonamide group. The combined inductive and magnetic anisotropic effects strip electron density from this position, pushing it far downfield[6].

  • H-6 Proton (Doublet, 8.27–8.96 ppm): Adjacent to the pyridine nitrogen, this proton experiences significant deshielding, though less than H-2[6].

  • H-5 Proton (Doublet/Multiplet, 7.18–7.64 ppm): Being the furthest from the electron-withdrawing groups, H-5 is the most shielded aromatic proton on the ring[6].

  • Sulfonamide Protons (- NH2​ ): Typically appearing as a broad singlet around 3.5 ppm in non-polar solvents, or shifting significantly downfield (~7.5 ppm) in strongly hydrogen-bonding solvents like DMSO- d6​ [6]. These protons are exchangeable with D2​O .

13C NMR and 2D Correlation

The 13C NMR spectrum yields five distinct resonances in the low-field region (>100 ppm)[1]. The C-3 carbon (ipso to the sulfonamide) and C-2 are the most deshielded. In complex derivatives, 1D spectra often suffer from overlapping aromatic signals. Here, 2D Heteronuclear Single Quantum Coherence (HSQC) is utilized to map direct C-H bonds, while Heteronuclear Multiple Bond Correlation (HMBC) is critical for assigning quaternary carbons (like C-3) via two- or three-bond long-range couplings[7].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid diagnostic tool for confirming the integrity of the sulfonamide functional group. The vibrational modes are dictated by the strong dipole moments of the S=O and N-H bonds.

Functional GroupFrequency Range ( cm−1 )Vibrational ModeDiagnostic Notes
Sulfonamide (- SO2​ ) ~1320–1357Asymmetric StretchingHighly intense, definitive marker for the sulfonyl group[2][6].
Sulfonamide (- SO2​ ) ~1140–1164Symmetric StretchingPaired with the asymmetric stretch to confirm - SO2​ presence[2].
Primary Amine (- NH2​ ) 3160–3300N-H StretchingAppears as a doublet (symmetric/asymmetric) in primary sulfonamides[2].
Pyridine Ring 1580–1600C=N, C=C StretchingSharp bands indicating the heteroaromatic skeleton[2][6].

Mass Spectrometry (MS) & Fragmentation Dynamics

Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the gold standard for molecular weight confirmation and structural elucidation of pyridine-3-sulfonamide.

Ionization Causality

The molecule is optimally analyzed in Positive Ion Mode (ESI+) . The pyridine nitrogen is highly basic and readily accepts a proton from acidic mobile phase additives (e.g., 0.1% formic acid), yielding a robust [M+H]+ molecular ion at m/z 159.02[5][6].

MS/MS Fragmentation Pathways

Collision-Induced Dissociation (CID) of the m/z 159 parent ion produces highly predictable fragment ions:

  • Neutral Loss of SO2​ (64 Da): The most prominent fragmentation pathway is the extrusion of sulfur dioxide, yielding a fragment at m/z 95. This occurs because the resulting heteroaromatic cation is highly resonance-stabilized[6].

  • Loss of Ammonia ( NH3​ , 17 Da): Subsequent or parallel loss of the amine group further degrades the molecule into smaller pyridine ring fragments.

Fragmentation Parent [M+H]+ m/z 159.02 SO2_Loss - SO2 (64 Da) Neutral Loss Parent->SO2_Loss Frag1 [C5H7N2]+ m/z 95.06 SO2_Loss->Frag1 NH3_Loss - NH3 (17 Da) Frag1->NH3_Loss Frag2 [C5H4N]+ m/z 78.03 NH3_Loss->Frag2

Primary ESI-MS/MS fragmentation pathway of pyridine-3-sulfonamide.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for the spectroscopic analysis of pyridine-3-sulfonamide.

Protocol A: 1H and 13C NMR Acquisition

Rationale: Pyridine-3-sulfonamide exhibits poor solubility in CDCl3​ due to strong intermolecular hydrogen bonding. DMSO- d6​ is selected to disrupt these networks and provide sharp resonances.

  • Sample Preparation: Dissolve 15–20 mg of highly pure (>98%) pyridine-3-sulfonamide in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to self-validate chemical shift accuracy.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz or 600 MHz spectrometer. Lock the magnetic field to the deuterium frequency of DMSO- d6​ (2.50 ppm for 1H , 39.5 ppm for 13C ).

  • Acquisition: Run a standard 1D 1H sequence (16 scans, relaxation delay 1.5s). For D2​O exchange, add 2 drops of D2​O , shake vigorously, and re-acquire to verify the disappearance of the - NH2​ signal.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

Rationale: ATR-FTIR is prioritized over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching bands that obscure the critical N-H stretching region of the sulfonamide.

  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) to self-correct for ambient CO2​ and water vapor.

  • Sample Application: Place 2–5 mg of solid pyridine-3-sulfonamide directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 for 32 co-added scans.

Protocol C: LC-ESI-MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the basic pyridine nitrogen.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% FA).

  • Mass Spectrometry: Operate the mass spectrometer in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor the m/z 100–300 range. For MS/MS, apply a collision energy of 15–25 eV to induce the diagnostic SO2​ neutral loss.

Multi-Modal Analytical Workflow

To achieve unambiguous structural verification, data from NMR, IR, and MS must be integrated. The following workflow illustrates the parallel processing of these techniques.

Workflow Prep Sample Preparation (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR DMSO-d6 IR FT-IR Spectroscopy (ATR) Prep->IR Solid State MS LC-ESI-MS (Positive Mode) Prep->MS MeOH/H2O Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Multi-modal spectroscopic workflow for pyridine-3-sulfonamide characterization.

References

  • Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 - PubChem National Institutes of Health (NIH) URL: [Link]

  • Pyridine-3-sulfonamide (C5H6N2O2S) - PubChemLite Université du Luxembourg URL:[Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine IMIST URL:[Link]

  • Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide Semantic Scholar URL:[Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules... | Journal of Medicinal Chemistry ACS Publications URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing MDPI URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Tautomerism of N-heterocyclic Arenesulfonamides

Abstract N-heterocyclic arenesulfonamides (NHAS) represent a cornerstone scaffold in medicinal chemistry, most famously embodied by the class of antibacterial sulfa drugs. The biological activity and physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-heterocyclic arenesulfonamides (NHAS) represent a cornerstone scaffold in medicinal chemistry, most famously embodied by the class of antibacterial sulfa drugs. The biological activity and physicochemical properties of these molecules are profoundly influenced by a subtle yet critical phenomenon: sulfonamide-sulfonimide tautomerism. This guide provides a comprehensive exploration of this tautomeric equilibrium, moving from fundamental principles to the advanced experimental and computational methodologies required for its characterization. Designed for researchers, medicinal chemists, and drug development professionals, this document offers field-proven insights into why understanding and controlling this tautomeric balance is paramount for modern drug design.

The Core Concept: The Sulfonamide-Sulfonimide Equilibrium

The central feature of NHAS chemistry is the dynamic equilibrium between two tautomeric forms: the N-sulfonylamine (sulfonamide) and the N-sulfonylimine (sulfonimide).[1][2][3] This is not a simple academic curiosity; the two forms possess distinct electronic distributions, hydrogen bonding capabilities, and three-dimensional shapes, which directly impact their interaction with biological targets and their ADME (absorption, distribution, metabolism, and excretion) properties.[4][5]

The equilibrium involves the migration of a proton between the exocyclic sulfonamide nitrogen and a nitrogen atom within the heterocyclic ring. The sulfonimide form can further exist as Z and E geometric isomers, adding another layer of structural complexity.[6]

Caption: General equilibrium between sulfonamide and sulfonimide tautomers.

The energy difference between these states is often small (<6 kcal/mol), making the equilibrium highly sensitive to a variety of internal and external factors.[1][3][7] This delicate balance necessitates a thorough investigation for any NHAS candidate in a drug discovery pipeline.

Key Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is a dynamic state influenced by the interplay of several factors. Understanding these drivers is the first step toward predicting and potentially controlling the tautomeric form of a molecule.

Solvent Polarity

This is one of the most significant external factors. The sulfonimide tautomer is typically more polar than the sulfonamide form. Consequently, an increase in solvent polarity will preferentially stabilize the sulfonimide tautomer, shifting the equilibrium in its favor.[1][3][7][8] This phenomenon is critical, as the tautomeric landscape of a compound can differ dramatically between a non-polar solvent used for synthesis and the aqueous environment of a biological assay.

Solid-State and Crystal Packing Effects

In the solid state, the energetically preferred tautomer is the one that forms the most stable crystal lattice. This stability is often dictated by intermolecular forces, particularly hydrogen bonding.[9][10] The sulfonimide form, with its N-H donor, frequently engages in strong dimeric hydrogen-bonding motifs that grant it significant stability in the crystal.[3][7][11] This is why several classic sulfa drugs, such as sulfapyridine and sulfathiazole, are found to exist as the sulfonimide tautomer in their crystalline forms, even if the sulfonamide might be more stable in the gas phase.[6][7] This can also lead to tautomeric polymorphism, where different crystal forms of the same compound contain different tautomers.[6][7]

Electronic Nature of the Heterocycle

The electronic properties of the N-heterocyclic ring are an intrinsic determinant of tautomeric preference. Electron-withdrawing groups on the heterocycle can influence the basicity of the ring nitrogen, affecting its ability to accept the migrating proton. For instance, studies on N-(acridin-9-yl)arenesulfonamides have shown a strong preference for the sulfonimide form, rationalized by the electronic nature of the acridine system.[11]

pH and Ionization State

The pH of the environment governs the ionization state of the molecule, which can, in turn, lock it into a specific tautomeric form or shift the equilibrium.[12][13] The pKa values of the exocyclic sulfonamide proton and the heterocyclic ring nitrogen are crucial parameters. At a pH where the molecule is deprotonated, the resulting anion is a resonance-hybrid of both forms. Conversely, protonation at different sites can favor one tautomer over the other.[14][15]

A Multi-Pronged Approach to Tautomer Elucidation

No single technique can fully define the tautomeric behavior of an NHAS. A self-validating system of inquiry requires a combination of experimental and computational methods to build a complete picture of the molecule's identity in both solution and solid states.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Validation Solid Solid State (Definitive Structure) XRay X-Ray Crystallography Solid->XRay ssNMR Solid-State NMR Solid->ssNMR FTIR FTIR / Raman Solid->FTIR Solution Solution State (Equilibrium Dynamics) SolNMR Solution NMR (¹H, ¹³C) Solution->SolNMR UVVis UV-Vis Spectroscopy Solution->UVVis Conclusion Comprehensive Tautomer Profile XRay->Conclusion SolNMR->Conclusion DFT DFT Calculations (Energy & Geometry) GasPhase Gas Phase Simulation DFT->GasPhase SolventModel Solvent Modeling (Implicit/Explicit) DFT->SolventModel SolventModel->Conclusion Synthesis Synthesized NHAS Compound Synthesis->Solid Synthesis->Solution Synthesis->DFT

Caption: Integrated workflow for the comprehensive analysis of NHAS tautomerism.

Experimental Protocols
  • Objective: To unambiguously determine the tautomeric form and intermolecular interactions in the crystalline state.

  • Methodology:

    • Crystal Growth: Grow single crystals of the NHAS compound suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation from various solvents, vapor diffusion, or solvent layering.

    • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[16]

    • Structure Solution & Refinement: Solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data.

    • Analysis: Critically, locate the position of the tautomeric proton in the final electron density map. Its location on the exocyclic nitrogen confirms the sulfonamide, while its presence on the heterocyclic nitrogen confirms the sulfonimide. Analyze hydrogen bonding and other intermolecular interactions.[10]

  • Trustworthiness: This is considered the "gold standard" for solid-state structure determination. The visual evidence of the proton's location provides a definitive answer.[3][17]

  • Objective: To determine the predominant tautomeric form in solution and probe the dynamics of the equilibrium.

  • Methodology:

    • Sample Preparation: Dissolve the NHAS compound in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical, as it can shift the equilibrium.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Spectral Interpretation: Analyze the chemical shifts. The sulfonimide tautomer often displays a downfield shift for the protons on the heterocyclic ring due to changes in aromaticity and electron density. The presence of a distinct N-H proton signal that integrates to one proton is key. In cases of rapid interconversion on the NMR timescale, averaged signals may be observed.[7][11][18]

  • Causality: The chemical environment of each nucleus is different in the two tautomers, leading to distinct chemical shifts. The choice of solvent directly probes its effect on the equilibrium.

  • Objective: To monitor the tautomeric equilibrium as a function of solvent polarity.

  • Methodology:

    • Solvent Series: Prepare dilute solutions of the NHAS compound in a series of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

    • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.

    • Analysis: Compare the spectra. Tautomers have different conjugated systems and thus different electronic transitions. The sulfonimide form often exhibits a distinct, longer-wavelength absorption band (290-320 nm) that is absent or weak for the sulfonamide form.[6][19] The intensity of this band can be correlated with the population of the sulfonimide tautomer.

  • Expertise: This method provides a rapid and powerful visualization of how the equilibrium shifts in response to the environment, directly testing the solvent effect hypothesis.

Computational Chemistry Workflow

Computational methods are indispensable for rationalizing experimental findings and predicting tautomeric preferences.

ComputationalWorkflow start Input Structures (Sulfonamide & Sulfonimide Isomers) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc gas_energy Calculate Gas Phase Free Energy (ΔGgas) freq_calc->gas_energy solvent_calc Incorporate Solvent Model (e.g., PCM, SMD) gas_energy->solvent_calc sol_energy Calculate Solution Free Energy (ΔGsol) solvent_calc->sol_energy analysis Compare ΔG Values (Identify Most Stable Tautomer) sol_energy->analysis end Predicted Tautomeric Preference analysis->end

Caption: Standard workflow for computational analysis of tautomer stability.

  • Objective: To calculate the relative thermodynamic stabilities of the tautomers in the gas phase and in solution.

  • Methodology:

    • Structure Preparation: Build the 3D structures of all possible tautomers (sulfonamide, Z-sulfonimide, E-sulfonimide).

    • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer using a suitable quantum mechanical method, typically Density Functional Theory (DFT) with a functional like B3LYP.[20][21] This provides the gas-phase free energies (ΔG_gas).

    • Solvation Modeling: Re-run calculations incorporating an implicit solvent model (e.g., Polarizable Continuum Model - PCM) that represents the bulk properties of a solvent.[1][8] This yields the free energies in solution (ΔG_sol).

    • Energy Comparison: Compare the final free energies. The tautomer with the lowest free energy is predicted to be the most stable under those conditions. A difference of 1.4 kcal/mol corresponds to a ~99:1 population ratio at room temperature.

  • Trustworthiness: This protocol is self-validating. By comparing the gas-phase predictions with the solution-phase predictions, one can quantify the energetic contribution of the solvent. The results should be correlated with experimental data (e.g., NMR or UV-Vis in the corresponding solvent) for robust validation.

Data Summary & Case Studies

The interplay of these factors results in a diverse range of tautomeric preferences across the NHAS chemical space.

Compound ClassPredominant Form (Solid State)Predominant Form (Polar Solvents)Key Stabilizing Factor (Solid)Reference
Sulfapyridine SulfonimideSulfonimide favoredStrong N-H···N hydrogen bond dimers[6][7]
Sulfathiazole SulfonimideSulfonimide favoredIntermolecular hydrogen bonding[6][7]
Sulfamethoxazole SulfonamideSulfonamideN/A[7]
N-(acridin-9-yl)arenesulfonamides SulfonimideSulfonimideπ-π stacking and N-H···O hydrogen bonds[11]

These case studies underscore the necessity of empirical investigation. While general trends exist, such as polar solvents favoring the sulfonimide form, the specific outcome for a novel scaffold is not always predictable without direct evidence. For drug developers, this has profound implications. The tautomer that crystallizes may not be the one that is most active at the biological target. The bioactive tautomer might even be a minor component in aqueous solution, meaning the molecule must be designed with the dynamics of the equilibrium in mind.[22]

Conclusion and Future Outlook

The sulfonamide-sulfonimide tautomerism of N-heterocyclic arenesulfonamides is a fundamental property that dictates their behavior from the crystal lattice to the receptor binding pocket. A cavalier approach that assumes the structure as drawn is the sole form can lead to flawed structure-activity relationship (SAR) interpretations and costly failures in later-stage development.

A rigorous, integrated approach combining solid-state analysis (X-ray crystallography), solution-state characterization (NMR, UV-Vis), and predictive computational modeling is not a luxury but a necessity. This self-validating system provides the clarity needed to understand, and ultimately engineer, molecules with optimal properties. As drug discovery becomes more structurally informed, the ability to control tautomeric preference will emerge as a key tool for fine-tuning the efficacy, selectivity, and developability of the next generation of NHAS-based therapeutics.

References

  • Chourasiya, S. S., Patel, D. R., Nagaraja, C. M., Chakraborti, A. K., & Bharatam, P. V. (2017). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry, 41(16), 8118-8129. [Link]

  • Chourasiya, S. S., Patel, D. R., et al. (2017). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. Semantic Scholar. [Link]

  • Chourasiya, S. S., Patel, D. R., Nagaraja, C. M., Chakraborti, A. K., & Bharatam, P. V. (2017). (PDF) Sulfonamide vs.Sulfonimide: Tautomerism and Electronic Structure Analysis of N-Heterocyclic Arenesulfonamides. ResearchGate. [Link]

  • Chourasiya, S. S., Patel, D. R., Nagaraja, C. M., Chakraborti, A. K., & Bharatam, P. V. (2017). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. RSC Publishing. [Link]

  • Request PDF. (n.d.). Tautomerism in the Sulfonamide Moiety: Synthesis, Experimental and Theoretical Characterizations. ResearchGate. [Link]

  • Chourasiya, S. S., Patel, D. R., Nagaraja, C. M., Chakraborti, A. K., & Bharatam, P. V. (2017). rsc.li/njc. ResearchGate. [Link]

  • Gumus, M. K., et al. (2019). Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms. ACG Publications. [Link]

  • Chourasiya, S. S., Wani, A. A., Nagaraja, C. M., Chakraborti, A. K., & Bharatam, P. V. (2018). N-(acridin-9-yl)arenesulfonamides: Synthesis, quantum chemical studies and crystal structure analysis to establish the tautomeric preferences. Publications of the IAS Fellows. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Platts, J. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. [Link]

  • Pomarnacka, E., et al. (2022). Synthesis, structure and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives. PubMed. [Link]

  • Request PDF. (n.d.). Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis. ResearchGate. [Link]

  • Tremayne, M., Seaton, C. C., & Glidewell, C. (2002). Structures of three substituted arenesulfonamides from X-ray powder diffraction data using the differential evolution technique. PubMed. [Link]

  • Meyer, M., et al. (2021). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. EPJ Web of Conferences. [Link]

  • Katritzky, A. R., & El-Gendy, B. (2010). Tautomerism in drug discovery. PubMed. [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (n.d.). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS. [Link]

  • O'Boyle, N. M., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PMC. [Link]

  • Sridhar, B., et al. (n.d.). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. [Link]

  • Pharmacelera. (2018). Are you considering tautomerism, ionization and chirality when identifying new hits?. [Link]

  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). spectroscopic studies of some n-heterocyclic compounds. [Link]

  • El-Gendy, B. (2010). (PDF) Tautomeris in drug discovery. ResearchGate. [Link]

  • Taylor, R. D., & MacCoss, M. (2009). Let's not forget tautomers. PMC. [Link]

  • Flores-Alamo, M., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Klein, P., et al. (1987). Effects of pH on the Accumulation of Sulfonamides by Fish. PubMed. [Link]

  • Czerwiński, J., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]

  • Patsnap Eureka. (2023). Impact of pH on Tautomerization in Alkaloids. [Link]

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Foundational

Pyridine-3-Sulfonamide Precursors and Starting Materials: A Comprehensive Guide to Synthetic Strategies and Methodologies

Executive Overview & Medicinal Chemistry Context Pyridine-3-sulfonamide is a privileged pharmacophore, serving as a critical structural motif in both commercialized therapeutics and advanced preclinical drug candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Medicinal Chemistry Context

Pyridine-3-sulfonamide is a privileged pharmacophore, serving as a critical structural motif in both commercialized therapeutics and advanced preclinical drug candidates. It forms the core of the FDA-approved loop diuretic Torasemide and is heavily utilized in the design of Hepatitis C Virus (HCV) NS4B inhibitors . Furthermore, 4-substituted pyridine-3-sulfonamides have demonstrated nanomolar selectivity against tumor-associated human Carbonic Anhydrase (hCA) isoforms IX and XII , while other highly functionalized derivatives act as potent Tyrosine Kinase 2 (TYK2) inhibitors .

To successfully integrate this moiety into complex drug scaffolds, medicinal chemists and process engineers must carefully select the appropriate starting materials to generate the highly reactive intermediate: pyridine-3-sulfonyl chloride .

Retrosynthetic Analysis and Precursor Selection

The synthesis of pyridine-3-sulfonamide universally funnels through the electrophilic pyridine-3-sulfonyl chloride. The selection of the primary precursor dictates the reaction conditions, safety profile, and scalability of the entire workflow.

RetrosyntheticWorkflow Target Pyridine-3-Sulfonamide SulfonylChloride Pyridine-3-Sulfonyl Chloride (Key Intermediate) SulfonylChloride->Target NH3 / Solvent (Nucleophilic Acyl Substitution) Diazonium 3-Pyridinediazonium Salt Diazonium->SulfonylChloride SO2 / CuCl (Sandmeyer) Metallated 3-Pyridylmagnesium Complex Metallated->SulfonylChloride SO2Cl2 (Electrophilic Trapping) P1 Pyridine-3-Sulfonic Acid P1->SulfonylChloride PCl5 / POCl3 (Chlorodehydroxylation) P2 3-Aminopyridine P2->Diazonium NaNO2 / HCl (Diazotization) P3 3-Bromopyridine P3->Metallated i-PrMgCl·LiCl (Halogen-Metal Ex.)

Fig 1: Retrosynthetic workflows for pyridine-3-sulfonamide from primary starting materials.

Synthesis Strategies & Mechanistic Causality

Direct Chlorosulfonation of Pyridine-3-Sulfonic Acid

Converting a sulfonic acid to a sulfonyl chloride requires potent chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) .

  • Mechanistic Causality: PCl₅ acts as the primary chlorinating agent, attacking the sulfonate oxygen to form a highly reactive phosphonium intermediate, which is subsequently displaced by chloride ions. POCl₃ serves a dual purpose: it acts as a polar, high-boiling solvent that solubilizes the intermediates, and it participates in the chlorination cycle. Because the reaction is highly exothermic, PCl₅ must be added in divided portions. This stepwise addition controls the thermal runaway and prevents the degradation of the electron-deficient pyridine ring.

Sandmeyer-Type Sulfonylation of 3-Aminopyridine

3-Aminopyridine is an inexpensive and widely available starting material, making this the most common route in early-stage discovery.

  • Mechanistic Causality: The process begins with diazotization using sodium nitrite (NaNO₂) in an acidic medium. Temperature control (0–5 °C) is critical; elevated temperatures lead to the expulsion of nitrogen gas (dediazoniation) and the formation of 3-hydroxypyridine as an unwanted byproduct. The resulting diazonium salt is introduced to a mixture of sulfur dioxide (SO₂) and a copper catalyst. The copper catalyst facilitates a single-electron transfer (SET), reducing the diazonium ion to an aryl radical. This radical rapidly reacts with SO₂ to form a sulfonyl radical, which is then oxidized by Cu(II) and trapped by chloride ions to yield the sulfonyl chloride.

Organometallic Trapping of 3-Halopyridines in Continuous Flow

For highly functionalized pyridine derivatives, batch organometallic reactions often fail at scale due to the generation of multiple metallated species.

  • Mechanistic Causality: Using a continuous flow process, as demonstrated by Bristol-Myers Squibb , 3-bromopyridine derivatives undergo halogen-metal exchange with Turbo-Grignard (i-PrMgCl·LiCl). In batch, the resulting pyridylmagnesium complex is prone to equilibration and side reactions. Continuous flow ensures instantaneous mixing and strict residence times, immediately trapping the kinetically favored Grignard reagent with sulfuryl chloride (SO₂Cl₂) at precisely controlled temperatures (-20 °C to 2 °C), preventing thermal degradation.

Quantitative Data: Route Comparison

Synthesis RoutePrimary PrecursorKey ReagentsTypical YieldAtom EconomyScalability & Safety Profile
Direct Chlorosulfonation Pyridine-3-sulfonic acidPCl₅, POCl₃85–95%Low (Generates heavy phosphorus/HCl waste)High; requires strict control of PCl₅ exotherms.
Sandmeyer Sulfonylation 3-AminopyridineNaNO₂, HCl, SO₂, CuCl₂70–85%ModerateModerate; diazonium intermediates pose thermal/explosive hazards in large batch reactors.
Organometallic Trapping 3-Bromopyridinei-PrMgCl·LiCl, SO₂Cl₂60–70%ModerateExcellent in continuous flow; avoids cryogenic batch constraints and multiple metallated species.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Pyridine-3-Sulfonyl Chloride via Sandmeyer Reaction
  • Step 1: Diazotization. Dissolve 3-aminopyridine (1.0 eq) in a 20% aqueous HCl solution. Cool the reaction vessel to 0–5 °C using an ice-salt bath. Strict thermal control prevents premature dediazoniation.

  • Step 2: Nitrite Addition. Add an aqueous solution of NaNO₂ (1.05 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Step 3: In-Process Validation. After 30 minutes of stirring, perform a starch-iodide paper test. A positive blue-black color indicates sufficient nitrous acid. Once complete, quench excess HNO₂ with sulfamic acid until the starch-iodide test is negative. This self-validating step ensures no residual oxidants interfere with the copper catalyst in the next phase.

  • Step 4: Sulfonylation. In a separate vessel, prepare a saturated solution of SO₂ gas in glacial acetic acid containing CuCl₂ (0.1 eq). Cool to 0 °C.

  • Step 5: Radical Trapping. Add the cold diazonium solution dropwise to the SO₂/CuCl₂ mixture. The solution will evolve nitrogen gas. Validation Check: The cessation of gas evolution indicates the completion of the radical trapping phase.

  • Step 6: Workup. Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer sequentially with cold water and saturated aqueous NaHCO₃. Causality: The NaHCO₃ wash neutralizes residual acids. Failure to remove these acids will catalyze the hydrolysis of the highly sensitive sulfonyl chloride back to the sulfonic acid during concentration.

  • Step 7: Isolation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C to afford the product as a yellow oil.

Protocol B: Nucleophilic Amination to Pyridine-3-Sulfonamide
  • Step 1: Preparation. Dissolve pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) or DCM.

  • Step 2: Amination. Add a solution of ammonia (NH₃, 7N in methanol or 2M in dioxane, 5.0–8.5 eq) dropwise at room temperature. Causality: A large excess of ammonia is required not only as the nucleophile but also as an acid scavenger to neutralize the HCl generated during the substitution, preventing the protonation of the pyridine ring.

  • Step 3: Reaction Monitoring & Validation. Stir the suspension for 1 hour. Monitor the reaction via TLC (eluent: Hexanes/Ethyl Acetate 1:1). The complete disappearance of the high-Rf sulfonyl chloride spot validates the end of the reaction.

  • Step 4: Workup. Remove the solvent via rotary evaporation. Redissolve the crude residue in DCM and wash with saturated aqueous NH₄Cl and brine. Causality: The NH₄Cl wash provides a mildly acidic buffer that removes excess ammonia without protonating the weakly basic pyridine ring (pKa ~5.2).

  • Step 5: Isolation. Dry over Na₂SO₄ and concentrate under vacuum at 40 °C to yield pyridine-3-sulfonamide as a pale yellow powder.

References

  • Title: A Journey around the Medicinal Chemistry of Hepatitis C Virus Inhibitors Targeting NS4B: From Target to Preclinical Drug Candidates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of Pyridine-3-sulfonyl chloride via Chlorodehydroxylation (Reference standard based on J. Org. Chem. 1989, 54(2), 389) Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Pyridine-3-Sulfonamide Derivatives as Targeted Carbonic Anhydrase Inhibitors

Mechanistic Rationale & Structural Design Carbonic anhydrases (CAs) are a family of ubiquitous zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons. While c...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Design

Carbonic anhydrases (CAs) are a family of ubiquitous zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons. While cytosolic isoforms (hCA I and hCA II) are essential for normal physiological pH regulation, the transmembrane isoforms hCA IX and hCA XII are heavily overexpressed in the hypoxic microenvironments of solid tumors. This overexpression drives extracellular acidification, facilitating tumor invasion, metastasis, and chemoresistance[1].

Targeting these tumor-associated isoforms requires high selectivity to avoid off-target hemotoxicity associated with hCA I/II inhibition. Pyridine-3-sulfonamide derivatives have emerged as a superior scaffold for this purpose[2].

The Causality of the Scaffold Choice: Classical CA inhibitors rely on a benzenesulfonamide core. However, substituting the benzene ring with an electron-withdrawing pyridine ring significantly increases the acidity (lowers the pKa​ ) of the primary sulfonamide group (-SO₂NH₂). At physiological pH (7.4), a higher fraction of the pyridine-3-sulfonamide exists in its deprotonated, active anionic form (-SO₂NH⁻). This anion acts as a potent Lewis base, coordinating directly with the catalytic Zn²⁺ ion in the enzyme's active site and displacing the zinc-bound water molecule essential for CO₂ hydration[1],[3].

Furthermore, the 4-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution. This enables the "tail approach"—attaching bulky, lipophilic, or heterocyclic tails that interact with the variable amino acid residues on the outer rim of the CA active site, driving the remarkable selectivity toward hCA IX and XII[3],[2].

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CA_Expr CA IX / XII Overexpression HIF1A->CA_Expr Acid Extracellular Acidification (H+ accumulation) CA_Expr->Acid Metastasis Tumor Invasion & Metastasis Acid->Metastasis Inhibitor Pyridine-3-Sulfonamide Derivatives ZnCoord Zn2+ Coordination (Active Site) Inhibitor->ZnCoord Block Inhibition of CO2 Hydration ZnCoord->Block Block->CA_Expr Blocks Activity

Mechanism of CA IX/XII in tumor metastasis and inhibition by pyridine-3-sulfonamides.

Quantitative Efficacy & Selectivity Profiling

The inhibitory potency of these derivatives is quantified by their inhibition constants ( Ki​ ). A lower Ki​ value indicates higher binding affinity. The data below demonstrates how varying the 4-substituted tail shifts the selectivity profile away from the ubiquitous hCA I isoform and toward the cancer-associated hCA IX and XII isoforms[1],[2].

Table 1: Inhibition Constants ( Ki​ ) of 4-Substituted Pyridine-3-Sulfonamides

Substituent at 4-PositionhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Selectivity Ratio (I / IX)
4-Cl-Ph 254.072.435.716.8~ 7.1x
4-F-Ph 321.089.128.919.5~ 11.1x
4-Me-Ph 453.0102.624.322.1~ 18.6x
4-MeO-Ph 567.0123.719.528.4~ 29.0x

Data synthesis indicates that increasing the electron-donating capacity and steric bulk of the tail (e.g., 4-MeO-Ph) drastically reduces off-target hCA I binding while enhancing hCA IX affinity.[1]

Experimental Workflows & Validated Protocols

Workflow PrepEnz 1. Enzyme & Inhibitor Prep (hCA + DMSO stock) PreInc 2. Pre-incubation (15 min) (Ensures equilibrium) PrepEnz->PreInc Mix 3. Stopped-Flow Rapid Mixing (CO2 + p-Nitrophenol) PreInc->Mix Measure 4. Kinetic Absorbance Measurement (Monitors pH drop) Mix->Measure Calc 5. Initial Rate & Ki Calculation Measure->Calc

Stopped-flow CO2 hydration assay workflow for determining CA inhibition kinetics.

Protocol A: Stopped-Flow CO₂ Hydration Assay

Objective: To accurately measure the rapid kinetics of CO₂ hydration and calculate the Ki​ of synthesized inhibitors[1]. Expert Rationale: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106s−1 ). Standard spectrophotometric mixing is too slow to capture the initial linear phase of the reaction. A stopped-flow apparatus with millisecond dead-time is mandatory. Furthermore, because sulfonamide coordination to the buried Zn²⁺ ion is relatively slow compared to the catalytic turnover, a 15-minute pre-incubation is critical to ensure the enzyme-inhibitor complex reaches thermodynamic equilibrium before substrate introduction[1].

Materials:

  • Purified recombinant human CA isoforms (hCA I, II, IX, XII).

  • Assay Buffer: 20 mM HEPES-Tris, pH 7.5. (Self-Validation Note: HEPES is chosen because its pKa​ buffers effectively at physiological pH without coordinating the zinc ion).

  • pH Indicator: 0.1 mM p-Nitrophenol.

  • Substrate: CO₂-saturated deionized water (prepared by bubbling pure CO₂ gas on ice for 30 minutes)[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine-3-sulfonamide derivative in 100% DMSO. Dilute serially in Assay Buffer. Ensure final DMSO concentration in the assay remains <1% to prevent enzyme denaturation.

  • Equilibration: Mix the diluted inhibitor with the hCA enzyme and p-Nitrophenol indicator in a single syringe. Incubate at 20°C for exactly 15 minutes[1].

  • Rapid Mixing: Load the pre-incubated enzyme/inhibitor mixture into Syringe A of the stopped-flow spectrophotometer. Load the ice-cold CO₂-saturated water into Syringe B.

  • Acquisition: Trigger the pneumatic ram to rapidly mix equal volumes (1:1) into the observation cell. Monitor the decrease in absorbance at 400 nm (reflecting the pH drop as CO₂ converts to HCO₃⁻ + H⁺) over a 5–10 second window.

  • Data Processing: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve. Use a standard uninhibited control (DMSO only) to determine Vmax​ . Calculate Ki​ using the Cheng-Prusoff equation derived from the dose-response curve of 6–8 inhibitor concentrations.

Protocol B: Synthesis of Derivatives via CuAAC "Click Tailing"

Objective: Rapid generation of 4-substituted pyridine-3-sulfonamide libraries. Expert Rationale: The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is utilized because it is highly regioselective (yielding only 1,4-disubstituted 1,2,3-triazoles) and bioorthogonal. It allows the attachment of diverse functional tails without requiring protection/deprotection of the sensitive primary sulfonamide pharmacophore[3].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-azidopyridine-3-sulfonamide (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in a 1:1 (v/v) mixture of tert-butanol and water.

  • Catalyst Generation (Critical Step): Add Sodium Ascorbate (0.2 equiv) followed by Copper(II) Sulfate pentahydrate (0.1 equiv). Causality: Cu(II) is inactive; the ascorbate acts as an in situ reducing agent to continuously generate the catalytically active Cu(I) species, preventing oxidative homocoupling of the alkynes[3].

  • Cycloaddition: Stir the reaction mixture vigorously at room temperature for 12–24 hours. Monitor reaction progress via TLC (eluent: Dichloromethane/Methanol 9:1).

  • Workup & Purification: Once the azide is consumed, dilute the mixture with cold water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual copper salts, dry over anhydrous MgSO₄, and purify via flash column chromatography to yield the pure targeted inhibitor[3].

References

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL: [Link]

  • Title: Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII Source: PubMed (Eur J Med Chem) URL: [Link]

Sources

Application

Application Note: Antimicrobial Profiling of Pyridine-3-Sulfonamide Analogs

Introduction & Mechanistic Grounding Pyridine-3-sulfonamide derivatives represent a highly versatile scaffold in modern medicinal chemistry, exhibiting potent antibacterial and antifungal properties. Unlike traditional a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Pyridine-3-sulfonamide derivatives represent a highly versatile scaffold in modern medicinal chemistry, exhibiting potent antibacterial and antifungal properties. Unlike traditional antibiotics that exert selective pressure leading to rapid resistance, engineered pyridine-3-sulfonamides operate through diverse, and sometimes dual, mechanisms of action.

Antibacterial Mechanisms: DHPS Inhibition and Virulence Attenuation

Classically, sulfonamides act as competitive antagonists of p-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS) and halting bacterial folate synthesis[1]. However, novel pyridine-3-sulfonamide analogs featuring catechol moieties have demonstrated a paradigm-shifting mechanism: iron chelation . Instead of directly killing pathogens like Pseudomonas aeruginosa, these compounds sequester environmental iron, drastically downregulating the production of virulence factors (such as pyocyanin and hydrogen cyanide) without inhibiting bacterial growth[2]. This antipathogenic strategy minimizes the evolutionary pressure for resistance[3].

Antifungal Mechanisms: CYP51 Disruption

In fungal pathogens, hybrid molecules combining the pyridine-3-sulfonamide core with 1,2,4-triazole substituents exhibit profound efficacy. These analogs act by binding to lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis[4]. The depletion of ergosterol compromises fungal cell membrane integrity, making these compounds highly effective against clinical isolates of Candida albicans and Rhodotorula mucilaginosa, often outperforming standard therapeutics like fluconazole[4].

MechanismOfAction cluster_bacteria Antibacterial Pathways cluster_fungi Antifungal Pathways P3S Pyridine-3-Sulfonamide Analogs DHPS DHPS Inhibition (PABA Antagonism) P3S->DHPS Structural mimicry Iron Iron Chelation (Catechol Moieties) P3S->Iron Metal coordination CYP51 Lanosterol 14α-demethylase (CYP51) Inhibition P3S->CYP51 Triazole-hybrid binding Folate Folate Synthesis Blocked (Bacteriostatic) DHPS->Folate Virulence Reduced Virulence (Decreased Pyocyanin) Iron->Virulence Ergosterol Ergosterol Depletion (Membrane Disruption) CYP51->Ergosterol

Fig 1: Dual antimicrobial mechanisms of Pyridine-3-sulfonamide analogs.

Quantitative Data Summary

The biological efficacy of pyridine-3-sulfonamide analogs varies significantly based on their functional group substitutions. Table 1 synthesizes the minimum inhibitory concentrations (MIC) and virulence reduction metrics across key pathogenic strains.

Table 1: Antimicrobial Efficacy of Selected Pyridine-3-Sulfonamide Analogs

Compound ClassTarget PathogenPrimary MechanismEfficacy MetricReference
Triazole-Pyridine-3-Sulfonamide (e.g., Cmpd 26) Candida albicansCYP51 InhibitionMIC ≤ 25 µg/mL[4]
Triazole-Pyridine-3-Sulfonamide (e.g., Cmpd 34) Rhodotorula mucilaginosaCYP51 InhibitionMIC ≤ 25 µg/mL[4]
Catechol-Pyridine-3-Sulfonamide (e.g., Cmpd 4a) Pseudomonas aeruginosaIron ChelationPyocyanin reduction (No direct MIC)[2]
Unsubstituted Sulfonamide Derivative (1C) Escherichia coliDHPS InhibitionMIC = 50 µg/mL[1]

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Experimental choices are explicitly justified to prevent common methodological artifacts.

Protocol A: Broth Microdilution Assay for Antifungal MIC Determination

Objective: Quantify the antifungal potency of triazole-pyridine-3-sulfonamide hybrids.

Causality & Design Rationale: Standard bacterial broths (like Mueller-Hinton) lack the specific glucose concentrations and pH stability required for uniform yeast growth. We utilize RPMI 1640 buffered with MOPS to pH 7.0 to prevent pH-induced compound degradation and ensure logarithmic fungal growth, which is critical for accurate CYP51 inhibition readouts.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyridine-3-sulfonamide analog in 100% DMSO to create a 10 mg/mL stock. Validation Step: Ensure complete dissolution via sonication; precipitation will cause false-negative MICs.

  • Media Preparation: Prepare RPMI 1640 medium supplemented with 2% glucose and buffered with 0.165 M MOPS (pH 7.0).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in the buffered RPMI medium. Maintain a final DMSO concentration of ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Suspend isolated Candida albicans colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well. Include a positive growth control (no drug) and a negative sterility control (media only). Incubate at 35°C for 24-48 hours.

  • Readout: Determine the MIC visually as the lowest concentration that results in a ≥50% reduction in growth compared to the control, or quantify using a spectrophotometer at OD600.

Protocol B: Virulence Attenuation Assay (Pyocyanin Quantification)

Objective: Assess the antipathogenic (iron-chelating) activity of catechol-pyridine-3-sulfonamides against P. aeruginosa.

Causality & Design Rationale: Because iron-chelating analogs do not kill P. aeruginosa directly[2], traditional MIC assays will fail to capture their therapeutic potential. Instead, we quantify pyocyanin—a blue-green phenazine pigment and crucial virulence factor whose production is strictly iron-dependent.

Step-by-Step Methodology:

  • Bacterial Culture: Grow P. aeruginosa (e.g., strain PA14) overnight in Luria-Bertani (LB) broth at 37°C.

  • Treatment: Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth. Aliquot 5 mL into culture tubes and add the pyridine-3-sulfonamide analog (e.g., 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the tubes at 37°C with shaking (200 rpm) for 18 hours. Validation Step: Measure OD600 post-incubation. The OD600 of treated tubes must match the control; a drop in OD indicates bactericidal activity, invalidating the virulence-specific attenuation hypothesis.

  • Pyocyanin Extraction: Centrifuge the cultures at 10,000 × g for 10 minutes to pellet the cells. Transfer 3 mL of the cell-free supernatant to a new tube. Add 1.5 mL of chloroform and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes. Transfer 1 mL of the bottom (organic) blue layer to a new tube.

  • Acidification: Add 0.2 mL of 0.2 M HCl to the organic phase and vortex. The pyocyanin will transition to the aqueous phase and turn pink.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. Calculate the pyocyanin concentration using the extinction coefficient or normalize against the vehicle control.

Workflow Prep Compound Prep (10 mg/mL DMSO Stock) Dilution Serial Microdilution (Max 1% DMSO) Prep->Dilution Inoculation Pathogen Inoculation (Standardized CFU) Dilution->Inoculation Incubation Incubation (35-37°C, 24-48h) Inoculation->Incubation Readout Assay Readout (OD600 or Pyocyanin Abs520) Incubation->Readout Validation Data Validation (Growth & Sterility Controls) Readout->Validation

Fig 2: Standardized workflow for antimicrobial and antipathogenic screening.

References

  • Title: Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity Source: mdpi.com URL: [Link]

  • Title: An iron-chelating sulfonamide identified from Drosophila-based screening for antipathogenic discovery Source: tandfonline.com URL: [Link]

  • Title: An iron-chelating sulfonamide identified from Drosophila-based screening for antipathogenic discovery (PMC Archive) Source: nih.gov URL: [Link]

  • Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: excli.de URL: [Link]

Sources

Method

Application Notes and Protocols for the In Vitro and In Vivo Evaluation of Pyridine-3-Sulfonamide Compounds

Introduction Pyridine-3-sulfonamide derivatives represent a versatile class of small molecules with a wide spectrum of biological activities, making them promising candidates in drug discovery.[1][] The core structure, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridine-3-sulfonamide derivatives represent a versatile class of small molecules with a wide spectrum of biological activities, making them promising candidates in drug discovery.[1][] The core structure, featuring a pyridine ring substituted with a sulfonamide group, serves as a valuable scaffold for developing novel therapeutic agents.[1] These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][][3][4] Notably, certain derivatives have shown significant efficacy as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes, including cancer.[5][6][7][8]

The journey from a promising compound to a viable drug candidate is a complex, multi-stage process that begins with comprehensive preclinical evaluation.[9][10][11][12] This guide provides a detailed framework for the in vitro and in vivo assessment of Pyridine-3-sulfonamide compounds, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to establish a compound's biological activity, mechanism of action, and preliminary safety profile.

Part 1: In Vitro Evaluation

In vitro assays are the foundational step in characterizing the biological effects of a new chemical entity. These experiments provide crucial data on a compound's intrinsic activity, potency, and potential cytotoxicity, guiding further development.[13]

Assessment of Biological Activity

Many Pyridine-3-sulfonamide derivatives have been investigated for their potential as anticancer agents.[1][14] A primary screening method to assess this is the MTT cell proliferation assay, which measures the metabolic activity of cells as an indicator of their viability.[13][15][16][17][18]

Table 1: Example Data from MTT Assay on HCT116 Colon Cancer Cells

Compound Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.195.2 ± 5.1
178.6 ± 3.9
1045.3 ± 2.8
5015.1 ± 1.9
1005.2 ± 0.8

Protocol: MTT Cell Proliferation Assay [13][15][16][17][18]

  • Cell Seeding: Plate a human cancer cell line (e.g., HCT116 human colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Pyridine-3-sulfonamide compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents.[19][20][21][22] The antibacterial potential of novel Pyridine-3-sulfonamide compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC).[13][19][20]

Protocol: Broth Microdilution MIC Assay [13][19][20]

  • Compound Preparation: Prepare a series of two-fold dilutions of the Pyridine-3-sulfonamide compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action Studies

Understanding how a compound exerts its biological effects is a critical aspect of drug development. For Pyridine-3-sulfonamide derivatives, this often involves investigating their impact on specific cellular signaling pathways.

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[23] This method can be used to assess the effect of a compound on the expression or phosphorylation status of key proteins in a signaling cascade.[24][25][26]

Experimental Workflow: Western Blot Analysis

A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence/Fluorescence) G->H I Data Analysis H->I

Caption: A typical workflow for Western blot analysis.

Protocol: Western Blot for PI3K/AKT Pathway Analysis [23][26]

  • Cell Treatment and Lysis: Treat a relevant cancer cell line with the Pyridine-3-sulfonamide compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[23]

  • Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, or a loading control like GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Part 2: In Vivo Evaluation

In vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a drug candidate in a living organism.[3][4] The choice of animal model is critical and should be relevant to the disease being studied.[3][4]

Pharmacokinetic Studies

Pharmacokinetics describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME).[27][28][29][30] These studies are crucial for determining the appropriate dosing regimen.

Protocol: Preliminary PK Study in Mice

  • Animal Dosing: Administer the Pyridine-3-sulfonamide compound to a cohort of mice (e.g., C57BL/6) via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • PK Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Efficacy Studies in Disease Models

Efficacy studies aim to demonstrate the therapeutic benefit of a drug candidate in a relevant animal model of disease.[31][32]

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are valuable tools for preclinical cancer research as they can better recapitulate the heterogeneity of human tumors.[33][34] Cell line-derived xenograft (CDX) models are also widely used.[33]

Protocol: Human Colon Carcinoma Xenograft Study [14]

  • Tumor Implantation: Subcutaneously inject human colon carcinoma cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Pyridine-3-sulfonamide compound (at a predetermined dose and schedule) and a vehicle control to the respective groups.

  • Efficacy Assessment: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to evaluate the compound's efficacy.

Drug Development Pathway

cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Market A Target ID & Validation B Hit Identification A->B C Lead Optimization B->C D In Vitro & In Vivo Studies C->D E Phase I (Safety) D->E F Phase II (Efficacy) E->F G Phase III (Confirmation) F->G H NDA Submission G->H I Regulatory Review H->I J Market Approval I->J

Caption: An overview of the small molecule drug development process.[10][11][12][35]

For compounds with potential anti-inflammatory activity, various animal models can be employed to assess their efficacy.[3][4][36][37][38]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Dosing: Administer the Pyridine-3-sulfonamide compound or a reference anti-inflammatory drug (e.g., indomethacin) to rats orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Conclusion

The comprehensive in vitro and in vivo evaluation of Pyridine-3-sulfonamide compounds is a critical undertaking in the drug discovery and development process. The protocols and guidelines presented in this document provide a robust framework for elucidating the biological activity, mechanism of action, and preclinical efficacy of this promising class of molecules. By adhering to these methodologies, researchers can generate reliable and reproducible data to support the advancement of novel Pyridine-3-sulfonamide derivatives as potential therapeutic agents.

References

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  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 274. [Link]

  • Zarenda, T., Matysiak, J., Szeliga, M., Niewiadomy, A., & Wujec, M. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701–710. [Link]

  • Singh, S., & Sharma, P. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3126-3132.
  • Dong, M. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America, 40(10), 478-483.
  • Li, Y., & Liu, D. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 12(6), 1645–1653. [Link]

  • Neuland Labs. (2025, May 19). 5 Key Stages of Small Molecule Drug Development. Retrieved from [Link]

  • Piramal Pharma Solutions. (2026, March 27). Small Molecules vs Biologics in Drug Development. Retrieved from [Link]

  • Lubet, R. A., & Grubbs, C. J. (2012). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Pharmacology Reports, 1(1), 10.1007/s40495-014-0002-7. [Link]

  • Vree, T. B., Hekster, Y. A., & van der Kleijn, E. (1982). Pharmacokinetics of Sulfonamides in Man. Antibiotics and Chemotherapy, 31, 49–106.
  • Owa, T., Yoshino, H., Okauchi, T., Okabe, T., Ozawa, Y., Sugi, N. H., Yoshimatsu, K., Nagasu, T., Koyanagi, N., & Kitoh, K. (2002). Synthesis and Biological Evaluation of N-(7-indolyl)-3-pyridinesulfonamide Derivatives as Potent Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 12(16), 2097–2100. [Link]

  • Dotmatics. (n.d.). How are small molecule drugs developed?. Retrieved from [Link]

  • Springer Protocols. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Farooq, M. Q., Ullah, A., Al-Sehemi, A. G., Channar, P. A., Shah, M. R., Raza, H., & Villinger, A. (2020). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 19, 1349–1367. [Link]

  • Sławiński, J., Szafrański, K., & Angeli, A. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 274. [Link]

  • Charles, B. G., & Chakradhar, L. (1993). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. Journ Annu Diabetol Hotel Dieu, 141-150. [Link]

  • Sławiński, J., Szafrański, K., & Angeli, A. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Melanoma Research Alliance. (2019, July 15). New Models for Testing Melanoma Drugs and Vaccines. Retrieved from [Link]

  • Sławiński, J., Szafrański, K., & Angeli, A. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Frontiers. (n.d.). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sławiński, J., Szafrański, K., & Angeli, A. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Farooq, M. Q., Ullah, A., Al-Sehemi, A. G., Channar, P. A., Shah, M. R., Raza, H., & Villinger, A. (2020). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 19, 1349–1367. [Link]

  • Frontiers. (n.d.). Experimental mouse models for translational human cancer research. Retrieved from [Link]

  • Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Journal of Chemical Society of Nigeria. (2024, June 11). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. Retrieved from [Link]

  • Frontiers. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • El-Sayed, W. M., Al-Ghorbani, M., Al-Ghamdi, H. A., & El-Gazzar, A. B. A. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25883–25895. [Link]

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  • Al-Ostoot, F. H., Al-Tamimi, A. M., Wani, T. A., & Al-Majid, A. M. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6268. [Link]

  • Slideshare. (2024, April 25). Sulphonamides, Medicinal Chemistry-III. Retrieved from [Link]

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Sources

Application

"protocols for the synthesis of N-substituted Pyridine-3-sulfonamides"

Application Note: High-Fidelity Protocols for the Synthesis of N-Substituted Pyridine-3-Sulfonamides Executive Summary & Strategic Importance N-substituted pyridine-3-sulfonamides are privileged scaffolds in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Protocols for the Synthesis of N-Substituted Pyridine-3-Sulfonamides

Executive Summary & Strategic Importance

N-substituted pyridine-3-sulfonamides are privileged scaffolds in modern drug discovery. They serve as critical pharmacophores in carbonic anhydrase inhibitors[1], targeted anticancer agents such as TASIN analogs for mutant APC colorectal cancer[2], and loop diuretics like torasemide. This application note provides a field-validated, mechanistically grounded protocol for the efficient sulfonylation of primary and secondary amines using pyridine-3-sulfonyl chloride, designed specifically for drug development professionals requiring high-yield, reproducible workflows.

Mechanistic Causality & Reaction Design

The synthesis relies on a bimolecular nucleophilic substitution at the sulfonyl sulfur. To ensure a self-validating and high-yielding system, several chemical parameters must be strictly controlled:

  • Electrophile Dynamics & Solvent Selection: Pyridine-3-sulfonyl chloride is highly electrophilic but extremely moisture-sensitive[3]. The electron-withdrawing nature of the pyridine ring accelerates both the desired nucleophilic attack and competitive hydrolysis. Therefore, strictly anhydrous aprotic solvents—such as Dichloromethane (DCM) or Tetrahydrofuran (THF)—are mandatory to prevent solvolysis[4].

  • Nucleophile & Base Causality: The coupling reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl protonates the unreacted amine, rendering it non-nucleophilic and stalling the reaction prematurely. A non-nucleophilic tertiary amine base, such as N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is employed to scavenge HCl[2].

  • Self-Validating Isolation: The work-up utilizes a saturated aqueous ammonium chloride ( NH4​Cl ) wash. This mildly acidic environment selectively protonates the tertiary base and any unreacted aliphatic amines, partitioning them into the aqueous layer, while the neutral sulfonamide product remains safely in the organic phase[4].

Synthetic Workflow & Pathway Visualization

G SM1 Pyridine-3-sulfonyl Chloride (Electrophile) Cond Base (DIPEA/TEA) Solvent (DCM/THF) 0 °C to RT SM1->Cond SM2 1° or 2° Amine (Nucleophile) SM2->Cond Mech1 Nucleophilic Attack at Sulfonyl Sulfur Cond->Mech1 Int Tetrahedral Intermediate Mech1->Int Mech2 Collapse & HCl Elimination (Trapped by Base) Int->Mech2 Prod N-Substituted Pyridine-3-sulfonamide Mech2->Prod Workup Aqueous Work-up (NH4Cl / Brine Wash) Prod->Workup

Synthetic workflow and mechanism for N-substituted pyridine-3-sulfonamides.

Step-by-Step Experimental Protocol

Protocol: General Sulfonylation of Amines with Pyridine-3-Sulfonyl Chloride [2][4]

Materials & Reagents:

  • Pyridine-3-sulfonyl chloride (1.0 equivalent)

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 - 0.2 M relative to sulfonyl chloride)

Phase 1: Reaction Assembly (Inert Atmosphere)

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with an inert gas (Nitrogen or Argon).

  • Amine Dissolution: Dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Inject DIPEA or TEA (2.5 eq) into the stirring solution.

    • Causality: Excess base ensures complete neutralization of the generated HCl, maintaining the amine in its active, deprotonated state throughout the reaction.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Sulfonylation is highly exothermic; thermal control prevents side reactions and the degradation of the moisture-sensitive sulfonyl chloride.

Phase 2: Electrophile Addition & Execution 5. Sulfonyl Chloride Addition: Add pyridine-3-sulfonyl chloride (1.0 eq) portion-wise (if solid) or dropwise (if dissolved in a minimum volume of DCM) over 10-15 minutes[4]. 6. Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 1 to 4 hours. 7. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS until the starting amine is completely consumed.

Phase 3: Self-Validating Work-up & Isolation 8. Quenching: Dilute the reaction mixture with additional DCM (e.g., 10 volumes). 9. Acidic Wash: Transfer to a separatory funnel and wash the organic layer twice with saturated aqueous NH4​Cl .

  • Causality: This selectively extracts the DIPEA/TEA hydrochloride salts and any unreacted aliphatic amines into the aqueous phase, leaving the target product isolated[4].
  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break any emulsions.
  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure via rotary evaporation to yield the crude N-substituted pyridine-3-sulfonamide[4].
  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradients) or recrystallization, depending on purity requirements.

Quantitative Data Summary

The following table summarizes validated reaction conditions and yields for various N-substituted pyridine-3-sulfonamides across recent literature, allowing for rapid condition benchmarking.

Target Compound / ScaffoldAmine ReactantBase / SolventTime / TempYield (%)Ref.
Pyridine-3-sulfonamide Ammonia (2M in dioxane)None / THF1 h / RT71%[3][4]
TASIN Analog 71 Substituted PiperidineDIPEA / DCM2 h / RT86%[2]
Compound D (Torasemide Int.) n-ButylamineTEA / DCM2 h / 35 °C~85%
4-Azidopyridine-3-sulfonamide Sodium AzideNone / Acetonitrile16 h / RT29 - 65%[1]

Conclusion

The synthesis of N-substituted pyridine-3-sulfonamides via direct sulfonylation is a robust, high-yielding methodology when mechanistic principles are strictly adhered to. By utilizing anhydrous aprotic solvents, appropriate non-nucleophilic bases, and a chemically logical aqueous work-up, researchers can reliably generate diverse libraries of pyridine-3-sulfonamides for downstream biological evaluation and drug development.

References

  • Title: 3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis Source: Benchchem URL
  • Title: 3-Pyridinesulfonamide synthesis Source: ChemicalBook URL
  • Title: Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)
  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL
  • Title: Synthesis and Characterization of Related Substances of Torasemide Source: Thieme Connect URL
  • Title: Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)

Sources

Method

The Pyridine-3-Sulfonamide Scaffold: A Versatile Tool in the Development of PI3K/PI4K Inhibitors

Introduction: The Critical Role of PI3K and PI4K in Cellular Signaling and Disease The Phosphoinositide 3-kinase (PI3K) and Phosphatidylinositol 4-kinase (PI4K) families are crucial lipid kinases that orchestrate a multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of PI3K and PI4K in Cellular Signaling and Disease

The Phosphoinositide 3-kinase (PI3K) and Phosphatidylinositol 4-kinase (PI4K) families are crucial lipid kinases that orchestrate a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and membrane trafficking.[1][2] Dysregulation of these signaling pathways is a hallmark of numerous human diseases, most notably cancer, but also inflammatory disorders and viral infections.[2][3] The PI3K/AKT/mTOR pathway, in particular, is one of the most frequently hyperactivated signaling cascades in cancer, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[4] This has made the components of this pathway highly attractive targets for therapeutic intervention.[3]

Similarly, PI4Ks, which catalyze the production of phosphatidylinositol 4-phosphate (PI4P), are essential for the integrity and function of the Golgi apparatus and are increasingly recognized for their role in viral replication, making them a compelling target for antiviral therapies.[2][5] The structural similarities between the ATP-binding sites of PI3Ks and PI4Ks offer the potential for the development of dual inhibitors, which could provide a multi-pronged therapeutic approach in diseases where both pathways are implicated.

The pyridine-3-sulfonamide moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of potent and selective kinase inhibitors.[4][6] Its ability to form key hydrogen bonding interactions within the kinase hinge region, coupled with the diverse chemical space accessible through substitution on the pyridine ring and the sulfonamide group, makes it an ideal starting point for the development of novel PI3K/PI4K inhibitors.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the pyridine-3-sulfonamide scaffold in the discovery and characterization of PI3K/PI4K inhibitors. We will delve into the rationale behind experimental designs, provide detailed protocols for inhibitor synthesis and characterization, and present a framework for data analysis and interpretation.

The PI3K/PI4K Signaling Network: A Rationale for Dual Inhibition

The PI3K and PI4K pathways, while distinct, are interconnected through the metabolism of phosphoinositides. Understanding this network is fundamental to appreciating the potential of dual inhibitors.

The PI3K Pathway

Class I PI3Ks are heterodimeric enzymes that, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 recruits pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to its activation.[7] Activated AKT then phosphorylates a plethora of downstream substrates, including mTOR, to promote cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

The PI4K Pathway

PI4Ks are responsible for the synthesis of PI4P, a precursor for PIP2 and a key regulator of membrane identity and trafficking in the Golgi complex.[5] There are four mammalian PI4K isoforms (PI4KA, PI4KB, PI4K2A, and PI4K2B) divided into two types based on their sensitivity to wortmannin.[5] PI4KA and PI4KB (Type III) are sensitive to wortmannin, a known PI3K inhibitor, highlighting the potential for cross-reactivity and the development of dual inhibitors.[5]

The Pyridine-3-Sulfonamide Scaffold: A Privileged Fragment for Kinase Inhibition

The pyridine-3-sulfonamide core offers several advantages in the design of PI3K/PI4K inhibitors:

  • Hinge-Binding Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction with the hinge region of the kinase ATP-binding site.[7]

  • Sulfonamide Interactions: The sulfonamide group can form crucial hydrogen bonds and charged interactions with conserved lysine residues in the active site.[7]

  • Tunable Properties: The pyridine ring and the sulfonamide nitrogen provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Inhibitor_Scaffold cluster_scaffold Pyridine-3-Sulfonamide Scaffold Pyridine Pyridine Ring (Hinge Binding) Sulfonamide Sulfonamide Group (Key Interactions) Pyridine->Sulfonamide R1 R1 (Selectivity/Potency) Pyridine->R1 R2 R2 (PK Properties) Sulfonamide->R2

Caption: General structure of a pyridine-3-sulfonamide inhibitor.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of pyridine-3-sulfonamide-based PI3K/PI4K inhibitors. These are representative methods and may require optimization based on the specific compound and research objectives.

Protocol 1: Synthesis of a Representative Pyridine-3-Sulfonamide Inhibitor

This protocol outlines a general synthetic route for a pyridine-3-sulfonamide derivative.

Rationale: The synthesis begins with a commercially available substituted chloropyridine, which undergoes nucleophilic aromatic substitution with an amine, followed by reaction with a sulfonyl chloride to introduce the key sulfonamide moiety. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

  • Step 1: Amination of Chloropyridine.

    • To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, add the desired amine (e.g., morpholine, 1.1 eq).

    • Add a base such as triethylamine (1.5 eq) to scavenge the HCl generated.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction of the Nitro Group.

    • Dissolve the product from Step 1 in ethanol and add a reducing agent such as iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

    • Heat the mixture at reflux for 2-3 hours.

    • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminopyridine.

  • Step 3: Sulfonylation.

    • Dissolve the aminopyridine from Step 2 in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (2.0 eq) followed by the dropwise addition of the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to determine the IC50 values of inhibitors against PI3K and PI4K isoforms.

Rationale: The ADP-Glo™ Kinase Assay is a robust and high-throughput method that measures the amount of ADP produced during the kinase reaction.[5][8] The amount of ADP is directly proportional to the kinase activity. The luminescent signal generated is inversely correlated with the kinase activity, allowing for the quantification of inhibitor potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

    • Substrate: Prepare a stock solution of the lipid substrate (e.g., PIP2 for PI3K, PI for PI4K) in the kinase buffer.

    • ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km value for the specific kinase.

    • Inhibitor Dilution Series: Prepare a serial dilution of the pyridine-3-sulfonamide inhibitor in 100% DMSO, then dilute further in kinase buffer to the desired final concentrations.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay wells.

    • Add 2.5 µL of the recombinant PI3K or PI4K enzyme diluted in kinase buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the lipid substrate and ATP in kinase buffer.

    • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes in the dark.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Assay_Workflow Start Start Add_Inhibitor Add Inhibitor/ Vehicle Start->Add_Inhibitor Add_Enzyme Add PI3K/PI4K Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate_ATP Add Substrate & ATP Pre_Incubate->Add_Substrate_ATP Kinase_Reaction Kinase Reaction (60 min) Add_Substrate_ATP->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection Add Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate (30-60 min) Add_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Analyze_Data Analyze Data (IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 3: Cell-Based Assay for PI3K Pathway Inhibition (Western Blot)

This protocol assesses the ability of an inhibitor to block PI3K signaling in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

Rationale: A critical step in drug development is to confirm that a compound that is active in a biochemical assay also has activity in a cellular environment. Western blotting for phosphorylated AKT (p-AKT) is a well-established and reliable method to measure the inhibition of the PI3K pathway in cells.[4]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation) in a 6-well plate and allow the cells to attach overnight.

    • Treat the cells with various concentrations of the pyridine-3-sulfonamide inhibitor or DMSO for 2-4 hours.

    • For some cell lines, it may be necessary to stimulate the pathway with a growth factor like insulin or IGF-1 for 15-30 minutes prior to lysis.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-AKT and total AKT using image analysis software (e.g., ImageJ).

    • Normalize the phospho-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.

    • Plot the normalized p-AKT levels against the inhibitor concentration to determine the cellular IC50.

Data Presentation and Interpretation

A key aspect of inhibitor development is the systematic collection and comparison of data. The following table provides a template for summarizing the inhibitory activity of a series of pyridine-3-sulfonamide analogs.

Compound IDR1 GroupR2 GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)PI4KA IC50 (nM)PI4KB IC50 (nM)p-AKT (MCF-7) IC50 (nM)
P3S-001 HPhenyl5.225.115.38.7150.289.530.1
P3S-002 4-FPhenyl2.118.910.84.398.755.415.6
P3S-003 H4-MeO-Phenyl8.940.228.115.6210.5150.355.8

Interpretation of Results:

  • Structure-Activity Relationship (SAR): By comparing the activity of analogs with different R1 and R2 groups, researchers can deduce the SAR. For example, the data above suggests that a fluorine at the 4-position of the R1 phenyl group (P3S-002) improves potency against both PI3K and PI4K isoforms compared to the unsubstituted analog (P3S-001).

  • Selectivity Profile: The IC50 values across the different kinase isoforms reveal the selectivity profile of the inhibitor. An ideal dual PI3K/PI4K inhibitor would exhibit potent and relatively balanced activity against the desired isoforms of both kinase families.

  • Cellular Potency: The cellular p-AKT IC50 value provides a measure of the compound's ability to engage its target in a biological system. A significant drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability or other liabilities.

Conclusion and Future Directions

The pyridine-3-sulfonamide scaffold represents a highly promising starting point for the development of novel PI3K/PI4K inhibitors. The synthetic accessibility and the potential for multi-target engagement make this class of compounds particularly attractive for applications in oncology and virology. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design, synthesize, and evaluate their own pyridine-3-sulfonamide-based inhibitors. Future work in this area will likely focus on optimizing the selectivity profiles of these inhibitors, improving their pharmacokinetic properties, and exploring their efficacy in preclinical models of disease. The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation kinase inhibitors with enhanced therapeutic potential.

References

  • Bioradiations. (2011, July 27). Identifying and Profiling Inhibitors for PI 4-Kinases Using a Luminescent High-Throughput Screen. Promega Connections. [Link][5]

  • Ge, Y., et al. (2020). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 11(4), 481-487. [Link][7]

  • Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link][4]

  • Hale, A. J., et al. (2011). A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases. Analytical Biochemistry, 418(1), 140-147. [Link][8]

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28. [Link]

  • ResearchGate. (n.d.). Structures of pyridine-3-sulfonamide derivatives of PI3K inhibitor. [Link][6]

  • Thorpe, L. M., et al. (2015). A Review of PI3K Inhibitors in B-Cell Malignancies. Journal of the Advanced Practitioner in Oncology, 6(5), 441-450. [Link]

  • Vasan, N., et al. (2019). A Review of PI3K Inhibitors in Solid Tumors: A Translational Perspective. Clinical Cancer Research, 25(16), 4876-4888. [Link]

  • Workman, P., et al. (2010). Drugging the PI3K pathway in cancer. Nature Reviews Cancer, 10(10), 737-750. [Link]

  • Wurz, R. P., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5548-5553. [Link][9]

Sources

Application

Application of Pyridine-3-Sulfonamides in Diuretic Drug Design: Mechanisms, Synthesis, and Screening Protocols

Introduction & Pharmacological Rationale The development of loop diuretics represents a cornerstone in the management of edematous states associated with congestive heart failure, renal disease, and hepatic cirrhosis. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The development of loop diuretics represents a cornerstone in the management of edematous states associated with congestive heart failure, renal disease, and hepatic cirrhosis. While classic benzenesulfonamide derivatives (such as furosemide and bumetanide) have historically dominated this space, the integration of a pyridine heterocycle to create pyridine-3-sulfonamides —most notably the drug torsemide (1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea)—has revolutionized diuretic drug design.

From a medicinal chemistry perspective, the electron-withdrawing nature of the pyridine ring significantly increases the acidity of the pyridine-3-sulfonamide moiety compared to a standard benzenesulfonamide 1[1]. This enhanced acidity facilitates stronger electrostatic interactions with the target protein. Clinically, torsemide acts from within the lumen of the thick ascending portion of the loop of Henle, where it potently inhibits the Na+/K+/2Cl- (NKCC2) carrier system 2[2].

Structure-Activity Relationship (SAR) & Target Engagement

The superiority of the pyridine-3-sulfonamide scaffold in modern diuretic design is driven by three critical structural features:

  • The Pyridine Core: Enhances the target-binding kinetics at the chloride-binding site of the NKCC2 cotransporter.

  • C4 Nucleophilic Substitution: The susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr) allows for the introduction of diverse lipophilic groups (e.g., the m-toluidino group) at position 4. This lipophilic tail anchors the molecule within the transmembrane domains of the cotransporter.

  • Sulfonylurea Linkage: The addition of a urea moiety modulates the overall lipophilicity and pKa (torsemide pKa = 7.1), optimizing the balance between hepatic metabolism and renal clearance. This structural tweak is directly responsible for torsemide's high oral bioavailability (~80%) and longer half-life compared to furosemide 3[3].

G Drug Pyridine-3-sulfonamide (e.g., Torsemide) NKCC2 NKCC2 Cotransporter (Apical Membrane) Drug->NKCC2 Inhibits (Cl- binding site) Reabsorption Ion Reabsorption (Intracellular) NKCC2->Reabsorption Facilitates Gradient Osmotic Gradient Disruption NKCC2->Gradient Blockade Causes Ions Na+, K+, 2Cl- (Tubular Lumen) Ions->NKCC2 Normal Transport Diuresis Diuresis & Natriuresis (Water/Ion Excretion) Gradient->Diuresis Induces

Mechanism of NKCC2 inhibition by pyridine-3-sulfonamides leading to diuresis.

Quantitative Pharmacokinetic Profiling

To justify the selection of pyridine-3-sulfonamides over traditional benzenesulfonamides during lead optimization, we must analyze their pharmacokinetic (PK) and pharmacodynamic (PD) parameters. The table below summarizes the clinical advantages of the pyridine-3-sulfonamide class.

Pharmacokinetic ParameterTorsemide (Pyridine-3-sulfonamide)Furosemide (Benzenesulfonamide)Bumetanide (Benzenesulfonamide)
Oral Bioavailability ~80% (Consistent, 1:1 Oral-to-IV)10% - 100% (Highly variable)~80%
Elimination Half-Life 3.5 hours1.5 - 2.0 hours1.0 - 1.5 hours
Relative Potency 2x to 4x Furosemide1x (Baseline)40x Furosemide
Primary Clearance Hepatic (80%) / Renal (20%)Renal (65%) / Hepatic (35%)Hepatic (50%) / Renal (50%)
Duration of Action 6 - 8 hours6 hours4 - 6 hours

Data synthesized from established clinical pharmacology profiles of loop diuretics 3[3].

Experimental Protocols

Protocol 1: Chemical Synthesis of a Pyridine-3-Sulfonylurea Derivative

Objective: To synthesize a 4-substituted pyridine-3-sulfonylurea (a torsemide analog) via nucleophilic aromatic substitution followed by isocyanate coupling 4[4]. Causality & Logic: The electron-deficient nature of the pyridine ring, heavily activated by the 3-sulfonamide group, makes the C4 chlorine highly labile, allowing for mild SNAr conditions. In the second phase, anhydrous potassium carbonate is strictly required to deprotonate the primary sulfonamide without introducing moisture, which would otherwise hydrolyze the reactive isocyanate into an inactive primary amine.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: Dissolve 1.0 eq of 4-chloropyridine-3-sulfonamide in dry N,N-dimethylformamide (DMF).

  • Amine Addition: Add 1.2 eq of the desired nucleophile (e.g., m-toluidine) and 2.0 eq of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

  • Heating: Stir the mixture at 80°C for 4-6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The complete disappearance of the 4-chloropyridine-3-sulfonamide spot validates the completion of the SNAr phase.

  • Workup: Pour the mixture into ice water, filter the resulting precipitate, and recrystallize from ethanol to yield the 4-substituted pyridine-3-sulfonamide intermediate.

Phase 2: Urea Linkage Formation

  • Coupling: Suspend the intermediate (1.0 eq) in dry acetone. Add 2.0 eq of anhydrous K₂CO₃ and stir for 15 minutes at room temperature to generate the sulfonamide anion.

  • Isocyanate Addition: Dropwise, add 1.2 eq of isopropyl isocyanate. Stir continuously for 24 hours at room temperature under an inert argon atmosphere.

  • Self-Validation Check: Acidify the reaction mixture with 1M HCl to pH 2. The sudden precipitation of a white solid confirms the successful protonation and isolation of the target diarylsulfonylurea.

  • Purification: Filter the solid, wash with cold water, and verify the structural integrity via LC-MS and ¹H-NMR.

Protocol 2: High-Throughput Fluorescent Tl⁺ Influx Assay for NKCC2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of newly synthesized pyridine-3-sulfonamides against the NKCC2 cotransporter. Causality & Logic: Traditional NKCC2 assays rely on radioactive ⁸⁶Rb⁺, which is hazardous and low-throughput. Because Thallium (Tl⁺) shares a similar ionic radius with K⁺, it readily permeates the K⁺ binding site of NKCC2. By utilizing a Tl⁺-sensitive fluorogenic dye, researchers can accurately and rapidly measure NKCC transporter activity in adherent epithelial cells via real-time kinetic fluorescence 5[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed LLC-PK1 cells (stably transfected with c-NKCC2) into a 384-well clear-bottom black microplate at 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Aspirate the growth medium. Add 20 µL/well of Tl⁺-sensitive dye loading buffer (e.g., FluxOR™) containing probenecid (to prevent dye extrusion via multidrug resistance pumps). Incubate for 60 minutes at room temperature in the dark.

  • Drug Pre-Incubation: Wash the cells with chloride-free assay buffer. Add the pyridine-3-sulfonamide test compounds (serially diluted from 10 µM to 0.1 nM) and incubate for 30 minutes. Causality: This pre-incubation allows the drug to reach thermodynamic equilibrium at the Cl⁻ binding pocket of the NKCC2 transporter before the transport stimulus is applied.

  • Stimulus Injection & Kinetic Readout: Using a high-throughput kinetic plate reader (e.g., FLIPR or FlexStation), inject 5 µL/well of stimulus buffer containing 5 mM Tl₂SO₄ and 15 mM NaCl.

  • Data Acquisition: Record the fluorescence (Excitation: 490 nm / Emission: 525 nm) at 1-second intervals for 3 minutes.

  • Self-Validation & Quality Control:

    • Positive Control: Wells treated with 10 µM Bumetanide must show complete suppression of the Tl⁺ influx signal.

    • Negative Control: Vehicle (0.1% DMSO) wells must show a rapid, steep increase in fluorescence.

    • Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness for screening.

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - National Institutes of Health (NIH) - 1

  • Demadex (torsemide) Tablets FDA Label - U.S. Food and Drug Administration (FDA) - 2

  • Torsemide - StatPearls - National Center for Biotechnology Information (NCBI Bookshelf) - 3

  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - National Institutes of Health (NIH) - 4

  • High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - National Institutes of Health (NIH) - 5

Sources

Technical Notes & Optimization

Troubleshooting

"overcoming solubility issues of Pyridine-3-sulfonamide derivatives"

Welcome to the Technical Support Center for Pyridine-3-Sulfonamide Derivatives. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists troubleshoot and overcome the n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridine-3-Sulfonamide Derivatives. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists troubleshoot and overcome the notoriously poor aqueous solubility of these compounds.

Pyridine-3-sulfonamides are highly privileged scaffolds in drug discovery, frequently utilized as kinase inhibitors (e.g., PI3K, IKur) and carbonic anhydrase inhibitors[1]. However, their structural features—specifically the high propensity for intermolecular hydrogen bonding via the sulfonamide NH and the lipophilic nature of target-binding aryl substituents—often result in high crystal lattice energies and poor aqueous solvation.

Below is an in-depth, mechanistic troubleshooting guide to resolve these issues across all stages of development.

Strategic Workflow for Solubility Enhancement

Workflow Issue Pyridine-3-sulfonamide Precipitation Detected Decision Determine Experimental Phase Issue->Decision InVitro In Vitro Assays (Biochemical/Cellular) Decision->InVitro Buffer Systems InVivo In Vivo Dosing (Preclinical PK/PD) Decision->InVivo Oral/IV Vehicles Cosolvent Co-solvent Optimization (DMSO/Surfactants) InVitro->Cosolvent Prodrug Chemical Modification (Phosphoramide Prodrug) InVivo->Prodrug Covalent Strategy SolidDisp Physical Formulation (Amorphous Solid Dispersion) InVivo->SolidDisp Non-covalent Strategy

Caption: Workflow for resolving pyridine-3-sulfonamide solubility issues across development phases.

Troubleshooting FAQs: Causality & Solutions

Q1: My target compound precipitates immediately upon dilution into the biochemical assay buffer. How do I rescue my in vitro screening? The Causality: Aqueous buffers lack the dielectric properties required to solvate lipophilic aromatic rings. Furthermore, if your compound is highly lipophilic (high LogP), the thermodynamic penalty of disrupting the water hydrogen-bond network forces the drug molecules to aggregate and precipitate[2]. The Solution: You must alter the microenvironment of the solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in a water-miscible organic solvent like DMSO. When diluting into the assay buffer, keep the final DMSO concentration 1% to prevent enzyme denaturation. If precipitation persists, employ low concentrations of non-ionic surfactants (e.g., Tween-20 or Triton X-100). Surfactants form micelles that encapsulate the hydrophobic core of the pyridine-3-sulfonamide, preventing aggregation[2].

Q2: We are moving to in vivo pharmacokinetics, but our pyridine-3-sulfonamide has dose-limiting solubility in IV vehicles. What chemical modifications retain target affinity while boosting solubility? The Causality: The sulfonamide NH is mildly acidic but often not acidic enough to be fully ionized at physiological pH (pH 7.4), leading to poor solubility and pH-dependent absorption[1]. The Solution: Implement a prodrug strategy. Converting the primary or secondary sulfonamide into a phosphoramidic acid prodrug introduces a highly ionizable phosphate group. This guarantees full ionization in aqueous media, resulting in massive solubility gains. Once administered, endogenous phosphatases cleave the phosphate group, releasing the active pyridine-3-sulfonamide parent drug[1].

Q3: If we cannot alter the chemical structure due to strict SAR constraints, what is the most reliable physical formulation strategy for oral dosing? The Causality: Pyridine-3-sulfonamides often form stable, high-energy crystal lattices due to intermolecular hydrogen bonding between the sulfonamide NH and the pyridine nitrogen. To dissolve, the solvent must first break this lattice energy[3]. The Solution: Bypass the thermodynamic barrier of the crystal lattice by formulating the drug as an Amorphous Solid Dispersion (ASD) . By dispersing the drug in a highly soluble solid hydrophilic matrix (such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)), the drug is trapped in a high-energy amorphous state, drastically increasing the apparent dissolution rate and oral bioavailability[3][4].

Quantitative Comparison of Solubility Enhancement Strategies

To assist in selecting the correct approach, the following table summarizes the quantitative impact and trade-offs of standard solubility enhancement techniques applied to sulfonamide derivatives.

StrategyMechanism of ActionTypical Solubility GainKey AdvantagePrimary Limitation
Co-solvents (DMSO) Lowers solvent dielectric constant to match drug lipophilicity.10x – 50xImmediate implementation for in vitro assays.Cellular toxicity at >1% v/v; not viable for human in vivo use[2].
Micronization Reduces particle size to increase total surface area for solvation.2x – 5xNo chemical changes required; scalable.Does not alter intrinsic equilibrium solubility[3][4].
Amorphous Solid Dispersion Traps drug in a high-energy, non-crystalline state within a polymer matrix.50x – 200xMassive boost to oral dissolution rate and bioavailability[3].Risk of recrystallization over time (thermodynamic instability)[4].
Phosphoramide Prodrug Covalent attachment of an ionizable phosphate group to the sulfonamide NH .>1,000xEliminates pH-dependent absorption; ideal for IV formulations[1].Requires additional synthetic steps and in vivo cleavage validation[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . If a step fails, the built-in validation checks will immediately alert you to the specific point of failure.

Protocol 1: Synthesis of Pyridine-3-Sulfonylphosphoramidic Acid Prodrugs

Adapted from the optimization of clinical candidate IKur inhibitors[1].

Objective: Convert a poorly soluble pyridine-3-sulfonamide into a highly soluble phosphoramide prodrug.

  • Amine Deprotonation: Dissolve the parent pyridine-3-sulfonamide (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA deprotonates the sulfonamide NH , increasing its nucleophilicity for the subsequent substitution reaction.

  • Phosphorylation: Cool the reaction mixture to 0 °C. Dropwise, add Phosphorus oxychloride ( POCl3​ ) (4.0 eq). Stir for 4 hours.

    • Causality: Cooling to 0 °C controls the exothermic reaction and prevents the formation of unwanted dimeric byproducts.

  • Hydrolysis & Isolation: Remove DCM and excess POCl3​ under reduced pressure. Dissolve the resulting residue in water and stir for 1 hour to hydrolyze the dichlorophosphate intermediate into the final phosphoramidic acid.

  • Self-Validation Check (LC-MS): Analyze the crude mixture via LC-MS. The protocol is successful if the parent sulfonamide peak disappears and a new peak emerges with a mass shift of +80 Da (addition of PO3​H ). Because the prodrug is significantly more polar, it must elute earlier than the parent compound on a reverse-phase C18 column.

Protocol 2: Preparation of Amorphous Solid Dispersions (Solvent Evaporation Method)

Utilized for enhancing the oral bioavailability of highly crystalline hydrophobic drugs[4].

Objective: Disrupt the crystal lattice of the pyridine-3-sulfonamide to create an amorphous matrix.

  • Matrix Selection & Co-dissolution: Select a hydrophilic carrier polymer (e.g., PVP K30). In a round-bottom flask, dissolve the pyridine-3-sulfonamide and the polymer (typically at a 1:3 or 1:4 drug-to-polymer weight ratio) in a common volatile solvent (e.g., Ethanol or a DCM/Methanol mixture).

    • Causality: Molecular-level mixing in a common solvent ensures that the drug is homogeneously distributed within the polymer chains.

  • Rapid Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent rapidly under reduced pressure at 40–50 °C until a solid film forms on the flask walls.

    • Causality: Rapid evaporation prevents the drug molecules from having the time and mobility to reassemble into a crystal lattice, forcing them into an amorphous state[4].

  • Desiccation: Transfer the solid dispersion to a vacuum desiccator for 24 hours to remove all residual solvent, then mill into a fine powder.

  • Self-Validation Check (PXRD): Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The system validates itself: a successful amorphous dispersion will exhibit a broad, featureless "halo" in the diffractogram. If you observe sharp diffraction peaks, the drug has recrystallized, indicating that the drug loading was too high or the evaporation was too slow.

References

  • BenchChem. "Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives". BenchChem.
  • PMC. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs". National Center for Biotechnology Information.
  • Pharma Excipients. "Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review". Pharma Excipients.
  • ACS Publications. "Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide". Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Synthesis of 4-Substituted Pyridine-3-Sulfonamides

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-substituted pyridine-3-sulfonamides. These scaffolds are highly valued in drug discovery, particularly in the development of novel carboni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-substituted pyridine-3-sulfonamides. These scaffolds are highly valued in drug discovery, particularly in the development of novel carbonic anhydrase inhibitors and antifungal agents[1][2].

However, the pyridine-3-sulfonyl chloride intermediate is a "dual-electrophile." It possesses both a highly reactive sulfonyl group and a C4-position that is extremely susceptible to nucleophilic aromatic substitution (SNAr)[1][3]. As a Senior Application Scientist, I have designed this guide to help you navigate the competing chemoselectivity pathways, eliminate side reactions, and establish self-validating experimental protocols.

Global Synthesis Workflow & Side-Reaction Divergence

To troubleshoot effectively, we must first map the mechanistic divergence points where side reactions hijack the intended synthesis.

SynthesisWorkflow SM 4-Hydroxypyridine- 3-sulfonic acid Int1 4-Chloropyridine- 3-sulfonyl chloride SM->Int1 PCl5 / POCl3 Chlorination Int2 4-Chloropyridine- 3-sulfonamide Int1->Int2 Amine / NH3 Amidation Side1 Side Reaction: 5-Chloro Byproduct Int1->Side1 Excess PCl5 / Heat Prod 4-Substituted Pyridine- 3-sulfonamide Int2->Prod CuAAC or SNAr C4 Substitution Side2 Side Reaction: C4-SNAr Byproduct Int2->Side2 High Temp / Strong Nuc Side3 Side Reaction: Catalyst Poisoning Prod->Side3 Cu Sequestration

Workflow of 4-substituted pyridine-3-sulfonamide synthesis and primary side-reaction divergence.

Troubleshooting FAQs: Mechanism & Causality

Phase 1: Sulfonyl Chloride Activation & Over-Chlorination

Q: During the conversion of 4-hydroxypyridine-3-sulfonic acid, I am observing significant over-chlorination (e.g., 5-chloropyridine-3-sulfonyl chloride). How can I suppress this? Causality: Phosphorus pentachloride ( PCl5​ ) is a harsh chlorinating agent. When the reaction is run in neat POCl3​ at high reflux temperatures, the excess thermal energy drives secondary electrophilic chlorination at the less-deactivated C5 position of the pyridine ring[4]. Solution: Transition your solvent system to chlorobenzene or trifluoromethylbenzene[5]. These solvents moderate the internal reaction temperature and dilute the PCl5​ concentration, kinetically disfavoring the C5-chlorination. This allows the highly pure 4-chloropyridine-3-sulfonyl chloride to be used in the next step without complex isolation[5].

Phase 2: Amidation vs. Nucleophilic Aromatic Substitution (SNAr)

Q: When reacting 4-chloropyridine-3-sulfonyl chloride with an amine, I get a mixture of the desired sulfonamide and a byproduct where the amine has substituted the C4-chloro group. How do I favor amidation? Causality: The C4-chlorine atom is highly activated toward SNAr due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the adjacent sulfonyl group[1][3]. Aliphatic amines act as strong nucleophiles that can attack C4 competitively with the sulfonyl electrophile. Solution: You must exploit the kinetic difference between these two pathways. Sulfonylation is kinetically faster at low temperatures, whereas SNAr requires higher activation energy (thermodynamic control). Run the amidation strictly between -10°C and 0°C. For primary sulfonamides, consider using an ammonia surrogate like tert-butylamine (followed by TFA deprotection) to avoid the moisture-driven hydrolysis inherent to standard aqueous ammonia[6].

Chemoselectivity cluster_0 Kinetic Control (-10°C) cluster_1 Thermodynamic Control (25°C+) SM 4-Chloropyridine- 3-sulfonyl chloride P1 Sulfonylation (Desired) SM->P1 Fast Amine Addition P2 C4-SNAr Attack (Side Product) SM->P2 Competitive Nucleophilic Attack

Chemoselectivity map: Kinetic sulfonylation vs. thermodynamic C4-nucleophilic aromatic substitution.

Phase 3: N-Alkylation & Base Sensitivity

Q: My sulfonamide alkylation is yielding multiple impurities and degradation products when using Sodium Hydride (NaH). Causality: NaH is a strong, "hard" base. In complex 4-substituted pyridine-3-sulfonamides, NaH can trigger unwanted deprotonation at other sites or cause cleavage of sensitive functional groups, leading to a complex impurity profile[7]. Solution: Switch to a milder, "softer" base such as Cesium Carbonate ( Cs2​CO3​ ) or Potassium Carbonate ( K2​CO3​ ) in acetonitrile. These bases provide excellent selectivity for the N-alkylation of sulfonamides without degrading the pyridine core, significantly improving both yield and purity[7].

Phase 4: C4-Substitution via Click Chemistry (CuAAC)

Q: I am attempting a CuAAC "click" reaction to introduce a triazole at the C4 position starting from 4-azidopyridine-3-sulfonamide, but the reaction stalls and yields are low. Causality: Both the pyridine nitrogen and the sulfonamide moiety are excellent ligands for Copper(I). They sequester the Cu(I) catalyst, pulling it out of the active catalytic cycle required for the azide-alkyne cycloaddition[3]. Solution: Increase the catalyst loading (10–20 mol% CuI) and ensure the presence of a competitive tertiary amine base like triethylamine ( Et3​N ) to keep the copper active and prevent catalyst poisoning[3].

Quantitative Data: Condition Optimization & Yield Comparison

The following table summarizes the quantitative impact of optimizing reaction conditions to bypass the side reactions discussed above:

Reaction StageTarget ProductPrimary Side ProductCausality of FailureOptimized ConditionYield Shift
Chlorination 4-Chloropyridine-3-sulfonyl chloride5-Chloropyridine byproductExcess PCl5​ , high tempChlorobenzene solvent, 1.1 eq PCl5​ 65% → 85%
Amidation 4-Chloropyridine-3-sulfonamideC4-amino SNAr byproductCompetitive SNAr at C4-10°C, slow amine addition50% → 90%
N-Alkylation N-alkylated sulfonamideCore degradation productsHarsh base ( NaH ) Cs2​CO3​ in Acetonitrile40% → 95%
CuAAC (Click) 4-(1,2,3-triazolyl)pyridine-3-sulfonamideUnreacted C4-azideCu(I) sequestration15 mol% CuI, Et3​N 30% → 75%

Standard Operating Procedure (SOP): Self-Validating Synthesis Workflow

To ensure reproducibility, follow this self-validating protocol for the synthesis of the critical intermediate, 4-chloropyridine-3-sulfonamide .

Step 1: Controlled Chlorination

  • Suspend 4-hydroxypyridine-3-sulfonic acid (1.0 eq) in anhydrous chlorobenzene.

  • Add PCl5​ (1.1 eq) in small portions to control the exothermic release.

  • Heat the mixture to 80°C for 4 hours.

  • Validation Checkpoint: The transition from a cloudy suspension to a clear, homogeneous solution confirms the complete consumption of the insoluble sulfonic acid precursor.

Step 2: Byproduct Purging

  • Remove chlorobenzene and the POCl3​ byproduct under reduced pressure to isolate the crude 4-chloropyridine-3-sulfonyl chloride as a viscous oil[1].

  • Validation Checkpoint: Co-evaporation with toluene (2x) is critical here. Residual POCl3​ will violently exotherm during the subsequent amidation, raising the temperature and leading to immediate C4-SNAr degradation.

Step 3: Chemoselective Amidation

  • Dissolve the crude sulfonyl chloride in anhydrous THF and cool strictly to -10°C using an ice/salt bath.

  • Add a solution of the desired amine (or ammonia surrogate) in THF dropwise over 1 hour, maintaining the internal temperature below 0°C.

  • Validation Checkpoint: Analyze via TLC (Hexane/EtOAc). A single major spot indicates successful sulfonylation. The appearance of a highly polar secondary spot indicates the temperature breached 0°C, triggering the C4-SNAr side reaction.

Step 4: Workup & Isolation

  • Quench the reaction with cold water and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Recrystallize the crude solid from a toluene/ethanol mixture to obtain pure 4-chloropyridine-3-sulfonamide.

References

  • Google Patents (EP2963019B1).Method for producing pyridine-3-sulfonyl chloride.
  • Google Patents (US20200017472A1).N-substituted sulfonamide compound and method for producing same.
  • MDPI (Molecules). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity. Retrieved from:[Link]

  • ACS Publications (Organic Letters). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Retrieved from:[Link]

  • NIH / PMC. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Techniques for Pyridine-3-sulfonamide Analogs

Introduction Welcome to the Technical Support Center for Pyridine-3-sulfonamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for Pyridine-3-sulfonamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important class of compounds. Pyridine-3-sulfonamides are key structural motifs in medicinal chemistry, but their purification can present unique challenges due to their polarity, potential for polymorphism, and the nature of impurities generated during synthesis.[1][2] This document provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed protocols for standard purification techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when planning the purification of Pyridine-3-sulfonamide analogs.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile of your crude Pyridine-3-sulfonamide analog is highly dependent on the synthetic route. A common pathway involves the reaction of pyridine-3-sulfonyl chloride with an amine.[3]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual pyridine-3-sulfonyl chloride or the amine starting material. Pyridine-3-sulfonyl chloride is highly unstable in the presence of water and will hydrolyze to pyridine-3-sulfonic acid.[4][5]

  • By-products from Synthesis:

    • Pyridine-3-sulfonic acid: Formed from the hydrolysis of the sulfonyl chloride starting material.[4][5] It is highly water-soluble and can be challenging to remove from polar products.[6][7]

    • Disulfonated Species or Over-alkylated Amines: Depending on the reaction conditions and the nature of the amine.

    • Residual Solvents and Reagents: Such as pyridine (if used as a catalyst or solvent) or triethylamine.[8]

  • Inorganic Salts: Salts like triethylamine hydrochloride or sodium sulfate are often generated during the reaction or work-up and can precipitate with the product.[9]

Impact of Impurities: These impurities can lead to side reactions, alter the physical properties of your compound (like solubility), and interfere with accurate quantification and biological assays.[9]

Q2: How do I choose the right primary purification technique?

A2: The choice between recrystallization, column chromatography, and liquid-liquid extraction depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following decision tree provides a general guideline.

G Diagram 1: Purification Method Decision Tree start Crude Pyridine-3-sulfonamide Analog is_solid Is the crude product a solid? start->is_solid impurity_solubility Are impurities significantly more or less soluble than the product in a given solvent? is_solid->impurity_solubility Yes pre_purify Consider preliminary purification (e.g., trituration or extraction) to induce solidification is_solid->pre_purify No (Oil) scale Scale > 1g? impurity_solubility->scale Yes polarity_diff Significant polarity difference between product and impurities? impurity_solubility->polarity_diff No recrystallization Recrystallization scale->recrystallization Yes chromatography Column Chromatography scale->chromatography No (or for very high purity) acid_base Can product or impurities be selectively protonated/ deprotonated? polarity_diff->acid_base No polarity_diff->chromatography Yes acid_base->chromatography No extraction Liquid-Liquid Extraction acid_base->extraction Yes

Caption: A decision-making workflow for selecting a primary purification method.

Q3: How can I effectively assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying purity and identifying impurities.[9] A reverse-phase C18 column is a common starting point.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to monitor reaction progress and the success of purification steps like column chromatography.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities, provided they are at a sufficient concentration (typically >1%).

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point often indicates the presence of impurities.[11]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during purification experiments.

Guide 1: Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds but can be problematic.

Q: My compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[12] This is often because the solution temperature is higher than the melting point of your compound, or the concentration of impurities is very high.[12]

Probable CauseProposed SolutionScientific Rationale
Cooling too rapidly. Allow the solution to cool slowly to room temperature before moving to an ice bath. Insulate the flask to slow cooling further.[12]Slow cooling provides sufficient time for the ordered crystal lattice to form. Rapid cooling traps solvent and impurities, favoring amorphous or oily precipitation.
Inappropriate solvent. The solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system (e.g., dissolve in methanol, add water dropwise).[2][12]The ideal solvent should dissolve the compound when hot but not when cold. If the compound's solubility is too high even at low temperatures, crystallization will not occur.
High impurity load. Perform a preliminary purification step, such as a quick filtration through a silica plug or a liquid-liquid extraction, before recrystallization.[12]Impurities can interfere with crystal lattice formation and depress the melting point of the eutectic mixture, promoting oiling.
Solution temperature is above the product's melting point. Select a solvent with a lower boiling point.If the compound melts in the hot solvent, it cannot crystallize from it. The compound must dissolve, not melt.[2]
Q: No crystals are forming, even after my solution has cooled completely. What should I do?

A: This typically happens if the solution is not sufficiently saturated or if crystallization fails to initiate.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask just below the liquid's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][12]

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a single crystal to the solution. This acts as a template for further crystallization.[2]

  • Reduce Solvent Volume: If too much solvent was added, the solution might not be saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes persistently cloudy.[2]

G Diagram 2: Troubleshooting Recrystallization start Recrystallization Problem problem_type What is the issue? start->problem_type oiling_out Compound 'Oils Out' problem_type->oiling_out Oiling no_crystals No Crystals Form problem_type->no_crystals No Formation low_yield Low Yield problem_type->low_yield Poor Recovery cause_oil Probable Cause? oiling_out->cause_oil cause_nocrystal Probable Cause? no_crystals->cause_nocrystal cause_lowyield Probable Cause? low_yield->cause_lowyield solution_oil1 Slow down cooling rate (insulate flask) cause_oil->solution_oil1 Cooling too fast solution_oil2 Change solvent system (more polar or anti-solvent) cause_oil->solution_oil2 Wrong solvent solution_oil3 Pre-purify to remove excess impurities cause_oil->solution_oil3 High impurity solution_nc1 Induce nucleation: Scratch flask or add seed crystal cause_nocrystal->solution_nc1 Supersaturated solution_nc2 Increase concentration: Evaporate some solvent cause_nocrystal->solution_nc2 Too dilute solution_nc3 Reduce solubility: Add anti-solvent cause_nocrystal->solution_nc3 Too soluble solution_ly1 Reduce initial solvent volume (use minimum hot solvent) cause_lowyield->solution_ly1 Too much solvent solution_ly2 Ensure complete cooling (use ice bath) cause_lowyield->solution_ly2 Incomplete precipitation solution_ly3 Check filtrate for product (recover from mother liquor) cause_lowyield->solution_ly3 Product still in solution

Caption: A workflow for diagnosing and solving common recrystallization issues.

Guide 2: Column Chromatography Issues

Column chromatography is a versatile technique but requires careful optimization.

Q: I'm getting poor separation between my product and a closely related impurity. How can I improve resolution?

A: Improving resolution requires manipulating the factors that govern how compounds interact with the stationary and mobile phases.

Strategies for Improved Separation:

  • Optimize Mobile Phase Polarity: Use a less polar solvent system. This will increase the retention time (higher k') of all compounds, allowing more time for separation to occur. Use TLC to test various solvent systems before running the column.[10]

  • Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation. This is highly effective for separating compounds with different polarities.[13]

  • Change the Stationary Phase: If silica gel isn't working, consider alternatives. For polar sulfonamides, reverse-phase (C8 or C18) chromatography can offer different selectivity. Amide-modified or aminopropyl-packed columns have also shown success.[13]

  • Adjust the pH: For ionizable compounds like sulfonamides, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can drastically change retention and selectivity by suppressing or promoting ionization.[13][14]

  • Improve Column Packing and Loading: Ensure the column is packed evenly without air bubbles. Use a "dry loading" method (adsorbing your crude product onto a small amount of silica) for compounds with poor solubility in the mobile phase, as this leads to sharper bands.[13]

Guide 3: Liquid-Liquid Extraction (LLE) Issues

LLE is excellent for initial work-ups and separating acidic or basic compounds.

Q: My product has poor recovery in the organic phase. How can I improve this?

A: This is a common issue for polar molecules like pyridine-3-sulfonamide analogs.

Solutions for Poor Recovery:

  • pH Adjustment: The sulfonamide group (-SO₂NH-) is acidic (pKa ~10), and the pyridine ring is basic (pKa ~5). To extract the neutral compound into an organic solvent, the aqueous phase pH should be buffered to a neutral pH (around 7). At low pH, the pyridine nitrogen will be protonated, increasing water solubility. At high pH, the sulfonamide nitrogen will be deprotonated, also increasing water solubility. Regulation of acidity is a key principle for selective extraction of sulfonamides.[15]

  • Increase Salinity: Add sodium chloride (brine) to the aqueous phase. This "salting out" effect decreases the solubility of organic compounds in the aqueous layer and can help break emulsions.

  • Use a More Polar Solvent: If you are using a nonpolar solvent like hexane or ether, switch to a more polar, water-immiscible solvent like dichloromethane (DCM), ethyl acetate, or chloroform.

  • Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification techniques. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Single-Solvent Recrystallization

This protocol is adapted from standard laboratory techniques for sulfonamide purification.[2][12]

  • Solvent Selection: Use TLC or small-scale solubility tests to find a suitable solvent that dissolves your crude product when hot but not when cold. Isopropanol-water or ethanol-water mixtures are often effective for sulfonamides.[12][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to fully dissolve the solid at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[2]

  • Crystallization: Cover the filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals on the filter paper by pulling air through them, then transfer them to a watch glass or drying dish to dry completely in a desiccator or vacuum oven.

Protocol 2: Flash Column Chromatography (Silica Gel)

This protocol outlines a standard procedure for purification on a silica gel column.[1][13]

G Diagram 3: General Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep1 Select Mobile Phase (via TLC) prep2 Prepare Silica Slurry prep1->prep2 prep3 Pack Column prep2->prep3 run1 Load Sample (Dry or Wet Loading) prep3->run1 run2 Elute with Mobile Phase run1->run2 run3 Collect Fractions run2->run3 an1 Analyze Fractions (via TLC) run3->an1 an2 Combine Pure Fractions an1->an2 an3 Remove Solvent (Rotary Evaporation) an2->an3 an4 Pure Product an3->an4

Caption: A step-by-step workflow for purification by flash column chromatography.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) that gives your product an Rf value of approximately 0.2-0.4.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" method is often superior for polar compounds.[13]

  • Elution: Carefully add the mobile phase to the column and begin elution, applying pressure as needed. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis and Isolation: Spot the collected fractions onto TLC plates to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[13]

Part 4: References

  • Green, L. W. (1941). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of the American Pharmaceutical Association, 30(11), 307-308. Link

  • Lakeside Laboratories, Inc. (1957). U.S. Patent No. 2,777,844. U.S. Patent and Trademark Office. Link

  • Li, X., Zhao, F., & Zhao, R. (2016). Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. RSC Advances, 6(73), 68769-68776. Link

  • BenchChem. (2025). Common impurities in commercial 3-Pyridinesulfonate. BenchChem Technical Support. Link

  • Wang, J., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(15), 4983. Link

  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples? ResearchGate. Link

  • ChemicalBook. (2026). Pyridine-3-sulfonyl chloride. ChemicalBook. Link

  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem Technical Support. Link

  • Sun, J., et al. (2020). Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. American Journal of Analytical Chemistry, 11(7), 269-281. Link

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Scribd. Link

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support. Link

  • Jo, H., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1234. Link

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem Technical Support. Link

  • ChemBK. (2024). Pyridine-3-sulfonate. ChemBK. Link

  • Bayer Aktiengesellschaft. (1992). U.S. Patent No. 5,082,944. U.S. Patent and Trademark Office. Link

  • Quick Company. (n.d.). Process For The Purification Of Torsemide. Quick Company. Link

  • Li, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 14. Link

  • BenchChem. (2025). Technical Support Center: 3-Pyridinesulfonic Acid Synthesis. BenchChem Technical Support. Link

  • BenchChem. (2025). Technical Support Center: Purification of Pyrimidine-2-sulfonamide and its Derivatives. BenchChem Technical Support. Link

  • Li, Y., et al. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A, 1736. Link

  • BenchChem. (n.d.). A Researcher's Guide to Sulfonamide Deprotection: A Comparative Analysis. BenchChem Technical Support. Link

  • Uchiyama, S., Inaba, Y., & Fuchigami, S. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. Link

  • Guidechem. (n.d.). 3-Pyridinesulfonic acid 636-73-7 wiki. Guidechem. Link

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. Link

  • Richter Gedeon Vegyeszeti Gyar RT. (2003). WO Patent No. 2003/097603A1. Google Patents. Link

  • ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? ResearchGate. Link

  • Chattopadhyay, P., & Gupta, R. B. (2002). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 41(13), 3296-3306. Link

  • University of Hertfordshire. (2021). Pyridine sulfonic acid. AERU. Link

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. Link

  • Peer, Z., & Lone, S. H. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 7(10), 1089-1107. Link

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Biotage. Link

  • Bayer Ag. (1991). EP Patent No. 0428831A1. Google Patents. Link

  • Reeve, J. T., et al. (2010). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. Organic Letters, 12(24), 5768-5771. Link

  • CNIPA. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Link

  • ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis. ChemicalBook. Link

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Link

Sources

Reference Data & Comparative Studies

Validation

Validation of Pyridine-3-sulfonamide as a Carbonic Anhydrase Inhibitor Target: A Comparative Technical Guide

As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond raw binding affinities to understand the physicochemical causality driving target engagement. The development of selective Carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond raw binding affinities to understand the physicochemical causality driving target engagement. The development of selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier in oncology. Under hypoxic conditions—a hallmark of the tumor microenvironment—the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) upregulates the transmembrane metalloenzymes Carbonic Anhydrase IX (hCA IX) and XII (hCA XII)[1]. These isoforms catalyze the rapid hydration of CO₂, driving extracellular acidification, tumor invasion, and metastasis[1].

While classic benzenesulfonamides like Acetazolamide (AAZ) are potent pan-inhibitors, their lack of selectivity causes systemic toxicity by inhibiting ubiquitous cytosolic isoforms (hCA I and hCA II). This guide validates the Pyridine-3-sulfonamide scaffold as a superior alternative for targeted drug design, objectively comparing its mechanistic advantages, isoform selectivity, and experimental validation workflows against traditional clinical standards.

Mechanistic Causality: The Pyridine-3-Sulfonamide Advantage

To understand why Pyridine-3-sulfonamide outperforms traditional benzenesulfonamides in targeted drug design, we must analyze the enzyme's active site and the inhibitor's electronic properties.

Carbonic anhydrases are zinc-containing metalloenzymes. The primary mechanism of action for sulfonamide inhibitors relies on the deprotonation of the sulfonamide group (-SO₂NH₂) to an anion (-SO₂NH⁻). This anionic nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule essential for catalytic hydration[1].

The Electronic Effect (Acidity): According to the "ring approach" concept, the electron-withdrawing nature of the pyridine ring significantly increases the acidity (lowers the pKa) of the pyridine-3-sulfonamide group compared to a standard benzenesulfonamide[2]. At physiological pH (7.4), this ensures a substantially higher fraction of the inhibitor exists in the active, deprotonated state, maximizing Zn²⁺ coordination efficiency[1][2].

Structural Tailoring (Selectivity): The ubiquitous off-target isoforms (hCA I/II) and the tumor-associated targets (hCA IX/XII) share highly conserved active sites. However, their outer active site rims differ in hydrophobicity. Position 4 of the pyridine ring is highly susceptible to nucleophilic aromatic substitution, allowing researchers to utilize click chemistry (CuAAC) to attach diverse, bulky "tails" (e.g., triazoles, pyrazoles)[2][3]. These tails interact differentially with the hydrophilic and lipophilic halves of the active site cavity, driving the remarkable isoform selectivity of this scaffold[4].

Mechanism Hypoxia Tumor Hypoxia Microenvironment HIF1A HIF-1α Stabilization Hypoxia->HIF1A induces CAIX CA IX / XII Overexpression HIF1A->CAIX upregulates Acid Extracellular Acidification CAIX->Acid drives metastasis Inhibitor Pyridine-3-sulfonamide (Deprotonated Anion) Zinc Active Site Zn2+ Coordination Inhibitor->Zinc targets Zinc->CAIX blocks catalysis

Fig 1: Mechanism of tumor-associated CA IX/XII upregulation and targeted inhibition by sulfonamides.

Comparative Performance Data: Potency vs. Selectivity

When evaluating CAIs, absolute potency (low Kᵢ) must be balanced against the Selectivity Index (SI). Acetazolamide (AAZ) is highly potent but acts as a pan-inhibitor, heavily targeting the ubiquitous hCA II (Kᵢ ~12 nM), which leads to off-target effects.

In contrast, 4-substituted pyridine-3-sulfonamide derivatives sacrifice a fraction of absolute potency to achieve critical selectivity. For example, specific click-tailed derivatives demonstrate up to 23.3-fold selectivity for hCA IX over hCA XII, and up to 5.9-fold selectivity for hCA IX over the off-target hCA II[2][4]. Furthermore, 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides have shown Kᵢ values for hCA IX as low as 19.5 nM, matching or exceeding the efficacy of clinical standards[5].

Table 1: Comparative Inhibition Constants (Kᵢ) Across CA Isoforms
Compound / ScaffoldTarget ProfilehCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
Acetazolamide (AAZ) Clinical Standard (Pan-CAI)~250~1224 – 50~5.7
4-(1H-pyrazol-1-yl) derivatives Tumor-Targeted169 – 540058.5 – 123819.5 – 48.616.8 – 768
Click-tailed derivatives Tumor-Targeted>10,000271 – 3808137 – 250291 – 1018

(Data synthesized from stopped-flow CO₂ hydration assays[2][4][5])

Experimental Validation Workflows

To ensure scientific integrity, the evaluation of CAIs relies on self-validating experimental systems. The hydration of CO₂ by carbonic anhydrases is one of the fastest known enzymatic reactions (k_cat ≈ 10⁶ s⁻¹). Standard steady-state kinetics cannot capture this velocity; therefore, the Stopped-Flow CO₂ Hydration Assay is the mandatory gold standard[1][2].

Protocol 1: Stopped-Flow CO₂ Hydration Assay (Self-Validating System)

Causality of Design: Rapid mixing with a dead time of <10 ms is required to capture the initial velocity (v₀) of the pH change before the reaction reaches equilibrium. Phenol red is used as a pH indicator to monitor the generation of protons spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant hCA isoforms (I, II, IX, XII) in a HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain constant ionic strength. Prepare Pyridine-3-sulfonamide inhibitors in DMSO (final assay concentration <5% to prevent enzyme denaturation), serially diluted from 10 nM to 100 µM.

  • Substrate Preparation: Saturate distilled water with pure CO₂ gas at 20°C to achieve a stable ~15 mM CO₂ concentration. Add Phenol Red indicator (0.2 mM).

  • Rapid Mixing: Load the enzyme-inhibitor complex and the CO₂ substrate into the distinct syringes of a stopped-flow spectrophotometer. Inject simultaneously into the mixing chamber.

  • Spectrophotometric Detection: Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red) over a 10–50 ms window to track the acidification of the solution.

  • Kinetic Calculation: Calculate the initial velocity (v₀). Determine the Kᵢ values using the Cheng-Prusoff equation or Morrison's quadratic equation for tight-binding inhibitors.

Self-Validation Checkpoints:

  • Baseline Subtraction: An uncatalyzed CO₂ hydration blank (buffer + substrate only) must be run simultaneously. The spontaneous hydration rate is subtracted from the enzymatic rate to isolate true catalytic activity.

  • Positive Control Benchmarking: Acetazolamide (AAZ) must be assayed in parallel. The assay run is only considered valid if the calculated AAZ Kᵢ aligns with established literature values (e.g., ~12 nM for hCA II)[2][5].

Assay_Workflow Prep 1. Reagent Prep Enzyme + Inhibitor (10-100 nM) Mix 3. Stopped-Flow Mixing Rapid Injection (<10 ms) Prep->Mix CO2 2. Substrate Prep CO2-Saturated H2O + Phenol Red CO2->Mix Detect 4. Spectrophotometry Monitor pH via Absorbance Mix->Detect triggers Calc 5. Kinetic Analysis Calculate Initial Velocity & Ki Detect->Calc data export

Fig 2: Stopped-flow CO2 hydration assay workflow for precise Ki determination of rapid CA kinetics.

Protocol 2: In Vitro Cell Viability (Antiproliferative) Assay

While Kᵢ values prove target engagement, cellular assays validate membrane permeability and physiological efficacy in a tumor model[3][5].

Step-by-Step Methodology:

  • Cell Culture: Culture human tumor cell lines known for high hCA IX/XII expression (e.g., HT-29 colorectal cancer, A549 lung adenocarcinoma) in DMEM supplemented with 10% FBS.

  • Hypoxic Incubation: Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce HIF-1α stabilization and upregulate hCA IX/XII expression.

  • Treatment: Treat cells with varying concentrations of Pyridine-3-sulfonamide derivatives (1 µM to 100 µM) for 48-72 hours.

  • MTT/MTS Readout: Add MTT reagent to the wells. Viable cells will reduce MTT to a purple formazan product. Measure absorbance at 570 nm to calculate the IC₅₀ for growth inhibition.

  • Self-Validation: Run a normoxic control plate (21% O₂) in parallel. A highly selective hCA IX/XII inhibitor should demonstrate significantly higher cytotoxicity in the hypoxic plate compared to the normoxic plate, confirming that the mechanism of cell death is dependent on CA IX/XII inhibition rather than non-specific chemical toxicity.

Conclusion

The Pyridine-3-sulfonamide scaffold represents a highly validated, rationally designed target for next-generation carbonic anhydrase inhibitors. By leveraging the electron-withdrawing properties of the pyridine ring to enhance active-site zinc coordination, and utilizing position 4 for click-tailing modifications, researchers can achieve unprecedented selectivity for tumor-associated hCA IX and XII over ubiquitous cytosolic isoforms. When validated through rigorous, self-correcting stopped-flow kinetic assays, this scaffold consistently demonstrates its superiority as a foundational building block for targeted oncological therapeutics.

References

  • MDPI. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies". MDPI. URL:[Link]

  • MDPI (Peer Review Records). "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies". MDPI. URL: [Link]

  • PubMed. "Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII". Eur J Med Chem. URL: [Link]

  • ResearchGate. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies". ResearchGate. URL: [Link]

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Comparative

"cross-reactivity studies of Pyridine-3-sulfonamide-based drugs"

Title: Comprehensive Comparison Guide: Cross-Reactivity Profiles of Pyridine-3-Sulfonamide-Based Drugs Introduction & The "Sulfa" Dogma Pyridine-3-sulfonamides represent a highly versatile chemical scaffold in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: Cross-Reactivity Profiles of Pyridine-3-Sulfonamide-Based Drugs

Introduction & The "Sulfa" Dogma

Pyridine-3-sulfonamides represent a highly versatile chemical scaffold in drug development. Historically recognized for their role in high-ceiling loop diuretics like , this class has recently gained significant traction in oncology as highly selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII) ().

However, the clinical translation of any sulfonamide-containing compound inevitably collides with the pervasive "sulfa allergy" dogma. This guide objectively compares the cross-reactivity potential of pyridine-3-sulfonamides against traditional arylamine sulfonamides, providing the mechanistic rationale and experimental frameworks necessary to evaluate these compounds during drug development.

Mechanistic Causality: Why Structure Dictates Reactivity

The term "sulfa allergy" is a clinical oversimplification. True Type IV hypersensitivity reactions to sulfonamides are structurally dependent on the presence of an unsubstituted N4-arylamine group, which is present in antimicrobial sulfonamides (e.g., sulfamethoxazole) but structurally absent in pyridine-3-sulfonamides ().

  • Arylamine Bioactivation: Antimicrobial sulfonamides undergo hepatic oxidation via Cytochrome P450 (CYP2C9) at the N4-arylamine position, forming highly reactive hydroxylamine and nitrosamine metabolites. These electrophiles bind covalently to host proteins, creating immunogenic haptens that are recognized by T-cells, thereby triggering a hypersensitivity response.

  • The Pyridine-3-Sulfonamide Advantage: Compounds like torsemide and novel 4-substituted pyridine-3-sulfonamides lack the N4-arylamine moiety entirely. Consequently, they cannot undergo this specific CYP450-mediated bioactivation. Their metabolism proceeds via alternative pathways (e.g., oxidation of the methyl group on the phenyl ring), yielding stable, non-immunogenic metabolites ().

Quantitative Data: Comparative Profiling

To contextualize the performance and safety of pyridine-3-sulfonamides, the following table summarizes their structural determinants and cross-reactivity incidence compared to alternative sulfonamide classes.

Compound ClassRepresentative DrugN4-Arylamine GroupPrimary Pharmacological TargetHaptenation PotentialClinical Cross-Reactivity Risk*
Arylamine Sulfonamides SulfamethoxazolePresentBacterial Folate SynthesisHigh (Hydroxylamine)N/A (Baseline: 3-8% of pop.)
Pyridine-3-Sulfonylureas TorsemideAbsentNa-K-2Cl Symporter (NKCC2)Negligible< 2.0%
4-Substituted Pyridine-3-Sulfonamides Novel CAIsAbsentCarbonic Anhydrase IX/XIINegligibleTheoretical / Unknown
Benzene-sulfonamides FurosemideAbsentNa-K-2Cl Symporter (NKCC2)Negligible< 2.0%

*Note: Retrospective cohort studies indicate that the <2.0% cross-reactivity observed is likely due to a generalized predisposition to drug allergies rather than true structural cross-reactivity (). Rare cases of loop diuretic-induced pancreatitis suggest alternative, albeit uncommon, immunologic pathways ().

Experimental Protocol: Ex Vivo PBMC Haptenation & Proliferation Assay

To objectively validate the lack of cross-reactivity for a novel pyridine-3-sulfonamide candidate, developers must use a self-validating ex vivo system. Standard direct-binding assays fail because sulfonamides are pro-haptens. The following protocol integrates metabolic bioactivation to ensure causality.

Step 1: PBMC Isolation and CFSE Labeling

  • Action: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from genotyped human donors with a documented history of severe sulfamethoxazole hypersensitivity. Label cells with Carboxyfluorescein succinimidyl ester (CFSE).

  • Causality: CFSE covalently binds intracellular amines. As T-cells proliferate in response to an antigen, CFSE is diluted between daughter cells, allowing precise flow cytometric quantification of Type-IV delayed hypersensitivity.

Step 2: Microsomal Bioactivation (The Critical Step)

  • Action: Pre-incubate the pyridine-3-sulfonamide candidate (and sulfamethoxazole as a positive control) with Human Liver Microsomes (HLMs) and an NADPH regenerating system for 2 hours at 37°C.

  • Causality: Without HLMs, neither drug will form haptens in vitro. This step simulates hepatic CYP450 metabolism, ensuring that any potential reactive metabolites are generated prior to T-cell exposure.

Step 3: Co-Culture and Antigen Presentation

  • Action: Introduce the bioactivated drug mixtures to the CFSE-labeled PBMCs.

  • Self-Validating Controls:

    • Negative Control: Vehicle (DMSO) + HLMs (Establishes baseline proliferation).

    • Positive Control: Phytohemagglutinin (PHA) (Confirms baseline T-cell viability and proliferative capacity).

    • Benchmark: Bioactivated Sulfamethoxazole (Confirms the donor's specific hypersensitivity).

Step 4: Flow Cytometry Analysis

  • Action: After 6 days of co-culture, stain cells with anti-CD3, anti-CD4, and anti-CD8 antibodies. Analyze CFSE dilution via flow cytometry.

  • Causality: Gating for specific T-cell subsets identifies whether the immune response is driven by Helper T-cells (CD4+) or Cytotoxic T-cells (CD8+). A lack of CFSE dilution in the pyridine-3-sulfonamide cohort definitively proves the absence of structural cross-reactivity.

Metabolic Pathway Visualization

The divergence in metabolic fate between antimicrobial sulfonamides and pyridine-3-sulfonamides is the fundamental reason cross-reactivity is clinically negligible.

G cluster_0 Arylamine Sulfonamides (Antibiotics) cluster_1 Pyridine-3-Sulfonamides (Non-antibiotics) A Sulfamethoxazole (N4-arylamine present) B CYP450 Oxidation A->B C Hydroxylamine Metabolite B->C D Protein Haptenation & T-Cell Activation C->D E Type IV Hypersensitivity D->E J Minimal Cross-Reactivity E->J Cross-Reactivity Risk < 2% F Torsemide / CA Inhibitors (Lacks N4-arylamine) G Hepatic CYP Metabolism (Alternative Sites) F->G H Inactive Metabolites G->H I No Protein Haptenation H->I I->J

Metabolic divergence of sulfonamides: N4-arylamine oxidation vs. safe clearance of pyridine-3-sulfonamides.

Conclusion

For drug development professionals, the structural distinction between arylamine sulfonamides and pyridine-3-sulfonamides is paramount. The absence of the N4-arylamine group in pyridine-3-sulfonamides inherently protects against the formation of immunogenic haptens. By employing rigorous, metabolically competent ex vivo assays, developers can objectively demonstrate this safety profile, ensuring that novel therapeutics are not derailed by theoretical cross-reactivity concerns.

References

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: PMC / MDPI URL: [Link]

  • Title: Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide Source: PubMed URL: [Link]

  • Title: Sulfonamide Allergies Source: PMC URL: [Link]

  • Title: Can I Take Sulfonylureas With a Sulfa Allergy Source: Med Ed 101 URL: [Link]

  • Title: Probable loop diuretic-induced pancreatitis in a sulfonamide-allergic patient Source: PubMed URL: [Link]

Safety & Regulatory Compliance

Safety

Operational and Disposal Master Guide: Pyridine-3-sulfonimidamide in Drug Discovery

As a Senior Application Scientist, I recognize that the safe handling of advanced pharmaceutical intermediates is just as critical as their synthetic utility. Pyridine-3-sulfonimidamide (CAS: 2445794-57-8) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling of advanced pharmaceutical intermediates is just as critical as their synthetic utility. Pyridine-3-sulfonimidamide (CAS: 2445794-57-8) is a highly specialized building block primarily utilized in the development of novel therapeutics, particularly NLRP3 inflammasome modulators[1][2]. Because this compound contains both a bioactive pyridine ring and a reactive sulfonimidamide moiety, it demands stringent operational and disposal protocols to ensure laboratory safety, environmental compliance, and scientific integrity.

This guide provides researchers, scientists, and EHS professionals with the procedural, step-by-step methodologies required to safely handle, remediate, and dispose of pyridine-3-sulfonimidamide.

Scientific Context: The Role of Pyridine-3-sulfonimidamide

In modern drug discovery, pyridine-3-sulfonimidamide serves as a critical structural motif for synthesizing inhibitors targeting the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome[1]. The NLRP3 pathway is a key mediator of inflammatory responses; its aberrant activation is implicated in conditions like NASH, gout, and liver fibrosis[1][2]. Understanding this pathway provides the rationale for the compound's potent biological activity and underscores the necessity for rigorous exposure controls.

NLRP3_Pathway DAMPs Danger Signals (DAMPs/PAMPs) NLRP3 NLRP3 Sensor Protein DAMPs->NLRP3 Triggers Activation Complex Inflammasome Assembly (NLRP3 + ASC + Caspase-1) NLRP3->Complex Oligomerization ActiveCasp Active Caspase-1 Complex->ActiveCasp Cleavage Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) ActiveCasp->Cytokines Maturation & Release Inhibitor Pyridine-3-sulfonimidamide Derivatives Inhibitor->NLRP3 Allosteric Inhibition

Caption: NLRP3 inflammasome signaling pathway and the inhibitory role of pyridine-3-sulfonimidamide derivatives.

Physicochemical Profiling

A clear understanding of the compound's physical properties dictates our handling and storage logistics. The following table summarizes the quantitative and qualitative data that inform our safety protocols.

PropertyValueCausality / Operational Impact
Chemical Name Pyridine-3-sulfonimidamideDefines structural hazards (pyridine toxicity + sulfonimidamide reactivity).
CAS Number 2445794-57-8Unique identifier required for EHS tracking and waste manifesting[3].
Molecular Formula C5H7N3OSContains heteroatoms (N, S) contributing to environmental persistence.
Molecular Weight 157.19 g/mol Low molecular weight; presents a potential aerosolization risk if handled as a dry powder[3].
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)Dictates the choice of solvents for spill cleanup and synthetic workflows[4].
Mechanistic Toxicology & Handling Rationale

Why do we enforce strict protocols for this specific compound?

  • Pyridine Toxicity : Pyridine derivatives can be readily absorbed through the skin and respiratory tract. Systemic overexposure can cause central nervous system depression, hepatic damage, and renal toxicity[5][6].

  • Sulfonimidamide Reactivity : The sulfonimidamide group acts as both a hydrogen bond donor and acceptor. While this makes it an excellent bioisostere for drug design, it also means the compound can interact unpredictably with strong oxidizers or acids, potentially leading to exothermic degradation[5][7].

Step-by-Step Operational Handling Protocol

To ensure a self-validating safety system, every handling step must be verifiable and strictly adhered to.

  • Engineering Controls : All manipulations of pyridine-3-sulfonimidamide must be conducted within a certified, properly functioning chemical fume hood to mitigate inhalation risks[5][7][8].

  • Personal Protective Equipment (PPE) :

    • Hand Protection: Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are explicitly required, as pyridine derivatives can permeate standard latex[5][8][9].

    • Eye Protection: Chemical splash goggles (not standard safety glasses) must be worn to prevent mucosal exposure[7][8].

    • Body Protection: A fully-buttoned, flame-resistant lab coat is mandatory[9].

  • Storage Logistics : Store the compound in a tightly sealed, chemically compatible container (e.g., amber glass) in a cool, dry, well-ventilated secondary containment area[5][7]. Segregate strictly from strong oxidizing agents and concentrated acids (especially nitric acid) to prevent hazardous reactions[5][7].

Spill Management & Remediation Workflow

In the event of a spill, immediate and systematic action is required to minimize exposure and environmental contamination[8][9].

  • Evacuate & Ventilate : Immediately evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity[7][8][9].

  • Containment : Do not use water to flush the spill, as this spreads the contaminant and may facilitate skin absorption. Instead, cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[7][8][10].

  • Mechanical Recovery : Using non-sparking tools, carefully sweep up the absorbed mixture to avoid generating airborne dust[6][9].

  • Isolation : Transfer the contaminated absorbent into a sealable, compatible hazardous waste container. Label it immediately as "Hazardous Waste: Pyridine-3-sulfonimidamide Spill Residue"[7][8].

Comprehensive Disposal Protocol

Under no circumstances should pyridine-3-sulfonimidamide or its derivatives be poured down the drain or disposed of in regular municipal trash[7][8][9][10]. It must be managed as hazardous waste in compliance with federal (EPA/RCRA) and local OSHA guidelines[11][12][13].

  • Waste Segregation : Collect pyridine-3-sulfonimidamide waste in its pure form or in compatible solvent solutions. Do not mix with other waste streams (especially acids or oxidizers) unless chemical compatibility has been explicitly verified by an EHS professional[9].

  • Primary Containment : Use airtight, sealable containers (e.g., high-density polyethylene or glass) that are chemically compatible with the waste[5][8].

  • Regulatory Labeling : Attach a completed hazardous waste label the moment the first drop of waste is added to the container. The label must clearly state "Hazardous Waste," the full chemical name ("Pyridine-3-sulfonimidamide"), and its primary hazards (e.g., Toxic, Irritant)[7][9].

  • EHS Coordination : Once the container is full or the project concludes, submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department[5][9].

  • Final Destruction (Incineration) : The EPA-recommended and most scientifically sound method for the final destruction of pyridine and sulfonamide derivatives is high-temperature incineration. This must be executed by a licensed hazardous waste disposal facility equipped with a rotary kiln or liquid injection incinerator, ensuring complete thermal breakdown into inert gases (CO2, NOx, SOx)[9][10].

Disposal_Workflow Start Pyridine-3-sulfonimidamide Waste Generation Decision Waste Classification Start->Decision Solid Solid / Powder Waste (e.g., Spill Absorbent) Decision->Solid Liquid Liquid Waste (e.g., Reaction Solvents) Decision->Liquid Segregate Segregate from Incompatibles (Acids, Oxidizers) Solid->Segregate Liquid->Segregate Contain Seal in Compatible HDPE/Glass Container Segregate->Contain Label Apply EPA/RCRA Compliant 'Hazardous Waste' Label Contain->Label EHS EHS Department Pickup & Manifest Documentation Label->EHS Incinerate High-Temperature Incineration (Licensed Facility) EHS->Incinerate

Caption: Decision-making and procedural workflow for the safe disposal of pyridine-3-sulfonimidamide.

References
  • Washington State University. "Pyridine Standard Operating Procedure." WSU. URL: [Link]

  • United States Environmental Protection Agency (EPA). "Section 2. Hazards identification - ChemView." EPA. URL: [Link]

  • Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine." Post Apple Scientific. URL: [Link]

  • Thermo Fisher Scientific. "Pyridine - SAFETY DATA SHEET." Thermo Fisher. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA. URL:[Link]

  • American Society of Health-System Pharmacists (ASHP). "Guidelines on Handling Hazardous Drugs." ASHP. URL: [Link]

  • United States Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA. URL:[Link]

  • Google Patents. "US11236045B2 - Substituted sulfoximine compounds." Google Patents.
  • World Intellectual Property Organization. "WO 2018/225018 A1." Googleapis. URL:[Link]

  • DOI.org. "Supporting Information." DOI. URL:[Link]

Sources

Handling

Personal protective equipment for handling Pyridine-3-sulfonimidamide

Comprehensive Safety and Operational Guide for Handling Pyridine-3-sulfonimidamide As drug development increasingly explores sulfonimidamides as aza-analogues and bioisosteres of traditional sulfonamides, compounds like...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Pyridine-3-sulfonimidamide

As drug development increasingly explores sulfonimidamides as aza-analogues and bioisosteres of traditional sulfonamides, compounds like Pyridine-3-sulfonimidamide (CAS: 2445794-57-8)[1] have become critical building blocks in medicinal chemistry. However, the integration of a pyridine ring with a highly polar sulfonimidamide functional group necessitates rigorous safety protocols. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Hazard Profile and Mechanistic Causality

Before donning PPE, it is crucial to understand why the protection is necessary. Pyridine-3-sulfonimidamide is a solid with a molecular weight of 157.19 g/mol [1]. Like its structural analog pyridine-3-sulfonamide, it presents specific hazards that dictate operational handling[2]:

  • Skin and Eye Irritation (H315, H319)[2]: The basicity of the pyridine nitrogen and the hydrogen-bonding capacity of the sulfonimidamide moiety can disrupt lipid bilayers and interact with biological nucleophiles in the corneal epithelium and epidermis, leading to acute inflammation.

  • Respiratory Irritation (H335)[2]: As a crystalline solid, handling generates micro-dust particles. Inhalation allows these particles to deposit in the upper respiratory tract, where local dissolution causes mucosal irritation.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a multi-layered PPE strategy is required. The following table summarizes the quantitative performance data and causality for PPE selection when handling pyridine-sulfonamide derivatives[3].

PPE CategoryRecommended Material/TypeBreakthrough / EfficiencyCausality & Justification
Hand Protection Nitrile Rubber (min 0.11 mm)> 480 minutesNitrile provides excellent resistance to polar organic solids and prevents dermal absorption of the sulfonimidamide.
Eye Protection Tightly fitting safety gogglesN/A (Physical Barrier)Prevents micro-dust ingress. Standard safety glasses with side shields are insufficient against airborne particulates.
Respiratory N95 (US) / P2 (EU) Respirator≥ 94% particulate filtrationRequired when handling outside a fume hood to prevent inhalation of crystalline dust (H335 mitigation).
Body Protection Flame-resistant lab coatN/A (Static Barrier)Protects against static discharge during powder transfer, which could ignite airborne dust.

Standard Operating Procedure (SOP): Experimental Handling Workflow

The following step-by-step methodology must be strictly adhered to when weighing or transferring Pyridine-3-sulfonimidamide to prevent exposure[4].

  • Step 1: Environmental Preparation. Ensure the localized exhaust ventilation (fume hood or powder weighing station) is operational with a face velocity of 80-100 fpm.

  • Step 2: PPE Donning. Inspect nitrile gloves for micro-tears. Don goggles and a particulate respirator if handling bulk quantities outside of localized exhaust.

  • Step 3: Static Mitigation. Use an anti-static zero-charge weighing boat and a grounded stainless steel spatula. The crystalline nature of sulfonimidamides makes them prone to static cling, which increases aerosolization risks.

  • Step 4: Transfer and Weighing. Transfer the solid slowly. Do not drop the powder from a height. Cap the source bottle immediately after extraction to minimize ambient exposure.

  • Step 5: Decontamination. Wipe down the balance and surrounding area with a damp paper towel (using water or a mild ethanol solution) to capture any residual dust. Dispose of the towel in solid hazardous waste.

Spill Response and Disposal Plan

In the event of a spill, a rapid, methodical response is required to prevent environmental contamination and personnel exposure[5].

  • Step 1: Isolate. Evacuate non-essential personnel from the immediate area and ensure the area is upwind of the spill[5].

  • Step 2: Containment. Do not use high-pressure water or dry sweeping, as this will aerosolize the active pharmaceutical ingredient (API) dust[5].

  • Step 3: Cleanup. Gently cover the spill with damp absorbent pads to suppress dust. Carefully sweep up the damp material using a non-sparking dustpan[3].

  • Step 4: Disposal. Place the collected material into a sealed, chemically compatible high-density polyethylene (HDPE) container. Label as "Hazardous Solid Waste - Pyridine Derivatives." Do not flush down the drain, as pyridine derivatives can be toxic to aquatic environments[3].

Operational Workflow Visualization

The following diagram illustrates the self-validating logic of our handling and spill response protocol.

G Start Start: Pyridine-3-sulfonimidamide Handling PPE Don PPE (Nitrile, Goggles, N95) Start->PPE Ventilation Verify Local Exhaust (80-100 fpm) Start->Ventilation Weighing Anti-Static Weighing & Transfer PPE->Weighing Ventilation->Weighing Spill Spill Event Detected? Weighing->Spill Isolate Isolate Area & Evacuate Spill->Isolate Yes Decon Wet Wipe Surfaces & Decontaminate Spill->Decon No Dampen Dampen with Absorbent (No Dry Sweeping) Isolate->Dampen DisposeSpill Seal in HDPE Container for HazMat Disposal Dampen->DisposeSpill Success Operation Complete Decon->Success

Figure 1: Logical workflow for the safe handling and spill response of Pyridine-3-sulfonimidamide.

References

  • PubChem, National Institutes of Health. "Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 - Safety and Hazards." Available at: [Link]

  • Capot Chemical. "MSDS of 2-(Ethylsulfonyl)-imidazo-[1,2-a]-pyridine-3-sulfonamide." Available at: [Link]

Sources

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